NO-711
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNALWDRPKNJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166582 | |
| Record name | NO-711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159094-94-7 | |
| Record name | NO 711 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159094-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NO-711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159094947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NO-711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NO-711 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU9MZ2G30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NO-711 on GAT-1 Transporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This document details the molecular interactions, kinetic properties, and experimental methodologies used to characterize this crucial tool in neuroscience research.
Core Mechanism of Action
This compound acts as a competitive inhibitor of the GAT-1 transporter.[1] GAT-1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, responsible for the reuptake of GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[2][3][4] This process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA levels. The transport of GABA is coupled to the co-transport of two sodium ions (Na+) and one chloride ion (Cl-), making it an electrogenic process.[3][5]
This compound binds to the same site on the GAT-1 transporter as GABA, directly competing with the endogenous neurotransmitter.[1] This inhibition of GABA uptake leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[2] This potentiation of inhibitory neurotransmission is the basis for the anticonvulsant and cognition-enhancing effects of this compound observed in vivo.[6][7]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified across various experimental systems. The following tables summarize the key inhibitory constants and kinetic parameters.
Table 1: Inhibitory Potency (IC50) of this compound on GAT Subtypes
| Transporter Subtype | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 0.04 | [6][7] |
| GAT-1 | Rat | 0.38 | [7] |
| GAT-2 | Rat | 171 | [6][7] |
| GAT-3 | Human | 1700 | [6][7] |
| GAT-3 | Rat | 349 | [7] |
| BGT-1 | Human | 622 | [6][7] |
Table 2: Kinetic Parameters of this compound Inhibition
| Parameter | Value | Experimental System | Reference |
| Ki | 95 nM | GAT-1 expressed in Xenopus laevis oocytes | [8] |
| Inhibition Type | Competitive | GAT-1 expressed in Xenopus laevis oocytes | [8] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
[³H]GABA Uptake Assay in Synaptosomes or Transfected Cell Lines
This assay directly measures the inhibition of GABA transport into cells or isolated nerve terminals.
-
Materials:
-
Synaptosomes prepared from rat brain tissue or cell lines (e.g., HEK293, MDCK-II) transiently or stably expressing the GAT-1 transporter.[9][10]
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound hydrochloride
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Scintillation fluid and microtiter plates with scintillant-embedded wells.[11]
-
-
Procedure:
-
Preparation: Synaptosomes or cells are prepared and resuspended in the assay buffer.
-
Incubation: The cell/synaptosome suspension is pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: [³H]GABA is added to the mixture to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA. Alternatively, for homogeneous assays, the signal is read directly from scintillant-embedded plates.[11]
-
Quantification: The amount of [³H]GABA taken up by the cells/synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition of [³H]GABA uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Electrophysiological Recording in Xenopus laevis Oocytes
This technique measures the electrogenic nature of GAT-1 transport and its inhibition by this compound.
-
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the GAT-1 transporter
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
GABA and this compound solutions
-
-
Procedure:
-
Expression: Oocytes are injected with GAT-1 cRNA and incubated for 2-5 days to allow for protein expression on the cell membrane.
-
Voltage Clamp: An oocyte is placed in the recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a specific value (e.g., -60 mV).
-
GABA Application: GABA is applied to the oocyte via the perfusion system, which elicits an inward current due to the co-transport of Na⁺ and Cl⁻ ions with GABA.
-
This compound Application: After establishing a stable GABA-evoked current, this compound is co-applied with GABA. The reduction in the inward current indicates the inhibition of GAT-1 transport.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the percentage of reduction in the GABA-evoked current. Kinetic parameters such as the inhibition constant (Ki) can be determined by applying different concentrations of GABA and this compound and analyzing the data using models of competitive inhibition.[8]
-
Visualizations of Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of this compound, the following diagrams illustrate the GAT-1 transport cycle, the competitive inhibition by this compound, and a typical experimental workflow.
Caption: GAT-1 Transport Cycle Diagram
Caption: Competitive Inhibition of GAT-1 by this compound
References
- 1. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. NNC 711, GAT-1 inhibitor (CAS 145645-62-1) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Experimental and Bioinformatic Insights into the Effects of Epileptogenic Variants on the Function and Trafficking of the GABA Transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacological Profile of NO-711: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] As a crucial component of the GABAergic system, GAT-1 is responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft. By blocking this transporter, this compound effectively increases the extracellular concentration and prolongs the action of GABA, thereby enhancing inhibitory neurotransmission. This unique mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes. Furthermore, its potential as a therapeutic agent for conditions characterized by GABAergic dysfunction, such as epilepsy and neuropathic pain, has been a subject of extensive research.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects, supplemented with detailed experimental methodologies and visual representations of its mechanism and relevant experimental workflows.
Core Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological characteristics of this compound.
Table 1: Inhibitory Potency (IC50) of this compound at GABA Transporters
| Transporter Target | Species | IC50 (µM) | Reference(s) |
| GAT-1 | Human | 0.04 | [1][2] |
| Rat | 0.38 | [1] | |
| GAT-2 | Rat | 171 | [1][2] |
| GAT-3 | Human | 1700 | [1][2] |
| Rat | 349 | [1] | |
| BGT-1 (hBGT-3) | Human | 622 | [1][2] |
Table 2: Inhibitory Potency (IC50) of this compound on GABA Uptake
| Preparation | IC50 (nM) | Reference(s) |
| Rat Brain Synaptosomes | 47 | [1][4][5] |
| Neuronal Cultures | 1238 | [4][5] |
| Glial Cultures | 636 | [4][5] |
Table 3: In Vivo Anticonvulsant Efficacy (ED50) of this compound
| Seizure Model | Species | ED50 (mg/kg, i.p.) | Reference(s) |
| DMCM-induced (clonic) | Mice | 1.2 | [1][4] |
| Pentylenetetrazole (PTZ)-induced (tonic) | Mice | 0.72 | [4] |
| Rat | 1.7 | [2][4] | |
| Audiogenic (clonic and tonic) | Mice | 0.23 | [2][4] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by competitively inhibiting the GAT-1 transporter located on presynaptic neurons and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, resulting in enhanced activation of postsynaptic GABAA and GABAB receptors.
Caption: GABAergic synapse and the inhibitory action of this compound on GAT-1.
Key Experimental Protocols
Radioligand Binding Assay for GAT-1
This protocol details the determination of the binding affinity of this compound for the GAT-1 transporter using a competitive radioligand binding assay with [3H]tiagabine.
Materials:
-
Brain tissue homogenates (e.g., rat cortex) or cell membranes expressing GAT-1
-
[3H]tiagabine (radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled GAT-1 ligand (e.g., tiagabine) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
50 µL of [3H]tiagabine at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the specific binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine this compound affinity for GAT-1.
Synaptosomal GABA Uptake Assay
This protocol measures the inhibitory effect of this compound on the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, saturated with 95% O2/5% CO2)
-
[3H]GABA
-
This compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes to pellet the crude synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.
-
Pre-incubation: Pre-incubate the synaptosomal suspension at 37°C for 10 minutes.
-
Inhibition: Add varying concentrations of this compound to the synaptosomes and incubate for a further 10-15 minutes.
-
Uptake Initiation: Initiate GABA uptake by adding a low concentration of [3H]GABA.
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity on the filters using a scintillation counter. Determine the IC50 value for this compound's inhibition of GABA uptake.
Caption: Workflow for a synaptosomal GABA uptake assay with this compound.
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA concentrations in a specific brain region following the administration of this compound.
Materials:
-
Anesthetized or freely moving rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
This compound
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples into a fraction collector.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
GABA Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical technique such as HPLC with fluorescence or mass spectrometry detection.
-
Data Analysis: Express the post-drug GABA levels as a percentage of the baseline levels and plot against time.
Caption: Workflow for in vivo microdialysis to measure this compound-induced changes in extracellular GABA.
Conclusion
This compound is a highly potent and selective GAT-1 inhibitor that serves as an indispensable tool in neuroscience research. Its ability to elevate extracellular GABA levels in a controlled manner allows for the detailed investigation of the role of GABAergic neurotransmission in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent. Further research into the therapeutic potential of this compound and other GAT-1 inhibitors is warranted to explore their utility in treating a range of neurological and psychiatric disorders.
References
- 1. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
NO-711 as a selective GABA reuptake inhibitor
An In-Depth Technical Guide to NO-711: A Selective GABA Reuptake Inhibitor
Executive Summary
This compound, also known as NNC-711, is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking the reuptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, this compound effectively increases the extracellular concentration of GABA and enhances GABAergic neurotransmission.[1][3][4] Its high selectivity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, BGT-1) makes it an invaluable pharmacological tool for investigating the specific roles of GAT-1 in physiological and pathological processes.[1][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, effects on neurotransmission, and detailed experimental protocols for its application in research settings.
Physicochemical Properties
This compound is a lipophilic derivative of guvacine, a property that allows it to cross the blood-brain barrier.[1][6][7] It is most commonly available as a hydrochloride salt.[8][9]
| Property | Data | Reference(s) |
| Chemical Name | 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [10] |
| Alternate Names | NNC-711, this compound hydrochloride | [9][10] |
| Molecular Formula | C₂₁H₂₂N₂O₃ · HCl | [8] |
| Molecular Weight | 386.87 g/mol | [8] |
| CAS Number | 145645-62-1 | [6] |
| Appearance | Powder | [8] |
| Solubility | Soluble in water (10 mg/mL at 60 °C) and DMSO (up to 100 mM) | |
| Purity | ≥98% (HPLC) | [8] |
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the GAT-1 transporter.[11] GAT-1 is a sodium- and chloride-dependent transporter responsible for removing GABA from the synaptic cleft and extracellular space, thereby terminating its inhibitory signal.[1][12][13] By blocking GAT-1, this compound prevents this reuptake, leading to an accumulation of GABA in the extracellular space.[3] This elevated ambient GABA concentration enhances and prolongs the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B), resulting in increased inhibitory tone.[4][12]
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. NNC 711 | CAS:145645-62-1 | Selective inhibitor of GAT-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. abmole.com [abmole.com]
- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound = 98 HPLC 145645-62-1 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. NNC-711 - Wikipedia [en.wikipedia.org]
- 11. embopress.org [embopress.org]
- 12. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
NNC-711: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has been a significant pharmacological tool in neuroscience research for its anticonvulsant, cognition-enhancing, and neuroprotective properties. This document provides a comprehensive overview of the discovery, a putative chemical synthesis pathway, and the detailed mechanism of action of NNC-711. It includes a compilation of key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and a plausible synthetic route to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Pharmacological Profile
NNC-711, chemically identified as 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, was first reported as a novel, potent, and selective gamma-aminobutyric acid (GABA) uptake inhibitor in 1992.[1] Developed by Novo Nordisk, its discovery marked a significant advancement in the study of the GABAergic system.
Initial Pharmacological Characterization
Initial in vitro studies demonstrated NNC-711's high affinity and selectivity for the GABA transporter GAT-1. It effectively inhibits GABA uptake in various preparations, as detailed in the table below.
| Preparation | IC50 (nM) |
| Rat Brain Synaptosomes | 47[1] |
| Neuronal Cultures | 1238[1] |
| Glial Cultures | 636[1] |
| Human GAT-1 (hGAT-1) | 0.04[2] |
| Rat GAT-1 (rGAT-1) | 0.38[2] |
| Rat GAT-2 (rGAT-2) | 171[2] |
| Human GAT-3 (hGAT-3) | 1700[2] |
| Rat GAT-3 (rGAT-3) | 349[2] |
| Human Betaine/GABA Transporter 1 (hBGT-1) | 622[2] |
Table 1: In Vitro Inhibitory Potency of NNC-711 on GABA Uptake.
In vivo studies in rodent models established the anticonvulsant efficacy of NNC-711 against seizures induced by various chemoconvulsants and audiogenic stimuli.
| Seizure Model | Animal | ED50 (mg/kg, i.p.) |
| DMCM (clonic) | Mouse | 1.2[1] |
| Pentylenetetrazole (tonic) | Mouse | 0.72[1] |
| Pentylenetetrazole (tonic) | Rat | 1.7[1] |
| Audiogenic (clonic and tonic) | Mouse | 0.23[1] |
Table 2: In Vivo Anticonvulsant Activity of NNC-711.
Furthermore, NNC-711 has demonstrated potential as a cognition-enhancing and neuroprotective agent in preclinical models.[2]
Chemical Synthesis Pathway
Mechanism of Action: GAT-1 Inhibition and Downstream Effects
The primary mechanism of action of NNC-711 is the selective inhibition of the GABA transporter 1 (GAT-1). GAT-1 is a presynaptic and glial transporter responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.
By blocking GAT-1, NNC-711 leads to an accumulation of GABA in the synaptic cleft.[3] This increased availability of GABA enhances and prolongs the activation of postsynaptic GABA-A and GABA-B receptors. The enhanced GABAergic signaling results in increased inhibitory neurotransmission, which counteracts excessive neuronal excitation.[3][4] This ultimately leads to a reduction in neuronal firing rates and the suppression of seizure activity.[4]
Experimental Protocols
In Vitro GABA Uptake Assay in Rat Brain Synaptosomes
This protocol is adapted from established methods for measuring GABA uptake in synaptosomal preparations.
1. Preparation of Synaptosomes:
-
Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2) in a physiological buffer.
2. GABA Uptake Assay:
-
Pre-incubate synaptosomal aliquots (approximately 100-200 µg of protein) at 37°C for 10 minutes in a buffer containing (in mM): 122 NaCl, 3.1 KCl, 1.2 MgSO4, 1.3 CaCl2, 0.4 KH2PO4, 20 NaHCO3, and 10 D-glucose, gassed with 95% O2/5% CO2 to maintain pH 7.4.
-
Add varying concentrations of NNC-711 or vehicle control and incubate for a further 10-15 minutes.
-
Initiate GABA uptake by adding a mixture of [3H]GABA (final concentration ~50 nM) and unlabeled GABA (final concentration ~5 µM).
-
After a 5-minute incubation at 37°C, terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove extracellular [3H]GABA.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
3. Data Analysis:
-
Determine the IC50 value of NNC-711 by plotting the percentage inhibition of [3H]GABA uptake against the log concentration of NNC-711 and fitting the data to a sigmoidal dose-response curve.
Conclusion
NNC-711 remains a cornerstone tool for investigating the intricacies of the GABAergic system. Its high potency and selectivity for GAT-1 have enabled significant progress in understanding the role of GABA reuptake in neuronal excitability and its implications for neurological disorders such as epilepsy. While a definitive, publicly available synthesis protocol is lacking, the plausible pathway presented here, based on established chemical principles, offers a viable route for its preparation. The detailed mechanism of action and experimental protocols provided in this whitepaper are intended to serve as a valuable resource for the scientific community, fostering further research and development in this critical area of neuroscience.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of NO-711 in the Hippocampus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular targets and mechanisms of action of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, within the hippocampus. The information presented is intended to support research and development efforts related to GABAergic modulation of hippocampal circuitry.
Executive Summary
This compound is a potent and selective inhibitor of the GABA transporter GAT-1. Its primary mechanism of action in the hippocampus is the blockade of GABA reuptake from the synaptic cleft and extracellular space. This leads to a significant increase in ambient GABA concentrations, which in turn enhances tonic GABAergic inhibition through the activation of extrasynaptic δ-subunit-containing GABAA receptors. This heightened inhibition modulates neuronal excitability, affecting network-level phenomena such as sharp wave-ripple complexes. The selective action of this compound on GAT-1 makes it a valuable pharmacological tool for investigating the role of tonic inhibition in hippocampal function and a potential lead compound for therapeutic development.
Primary Cellular Target: GABA Transporter 1 (GAT-1)
The principal cellular target of this compound in the hippocampus is the GABA Transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GAT-1 is predominantly expressed on the presynaptic terminals of GABAergic interneurons and, to a lesser extent, on astrocytes. Its primary function is the sodium- and chloride-dependent reuptake of GABA from the extracellular space, thereby regulating the duration and spatial extent of GABAergic signaling.
Quantitative Data: Potency and Selectivity of this compound
This compound exhibits high potency for GAT-1 and significant selectivity over other GABA transporter subtypes, as summarized in the table below.
| Parameter | Species/System | GAT-1 | GAT-2 | GAT-3 | Reference |
| IC50 | Rat Brain Synaptosomes | 47 nM | - | - | [1] |
| IC50 | Cultured Rat Neurons | 1238 nM | - | - | [1] |
| IC50 | Cultured Rat Glia | 636 nM | - | - | [1] |
| IC50 | Recombinant Human | 0.04 µM | 171 µM | 1700 µM | [2] |
| IC50 | Neocortical Cultures (effect on firing rate) | 42 nM | - | - | [3][4] |
Downstream Cellular Effects of GAT-1 Inhibition by this compound
The inhibition of GAT-1 by this compound initiates a cascade of events that ultimately alter the electrophysiological properties of hippocampal neurons and circuits.
Elevation of Extracellular GABA
The most immediate consequence of GAT-1 blockade is an increase in the concentration of ambient GABA in the extracellular space. In vivo microdialysis studies in the rat hippocampus have demonstrated a dose-dependent increase in extracellular GABA levels following the administration of this compound.
| This compound Concentration | % Increase in Extracellular GABA (relative to baseline) | Experimental Model | Reference |
| 1 µM | ~150% | In vivo microdialysis (rat hippocampus) | [5] |
| 10 µM | ~250% | In vivo microdialysis (rat hippocampus) | [5] |
| 100 µM | ~400% | In vivo microdialysis (rat hippocampus) | [5] |
Enhancement of Tonic GABAergic Inhibition
The elevated ambient GABA resulting from GAT-1 inhibition preferentially activates high-affinity, extrasynaptic GABAA receptors, which are often characterized by the presence of δ subunits. This leads to a sustained, or "tonic," inhibitory current in hippocampal neurons.
| Cell Type | This compound Concentration | Change in Tonic Current | Experimental Model | Reference |
| Dentate Gyrus Granule Cells | 5 µM | Inward shift of ~20-27 pA | Rat hippocampal slices | [6] |
| CA1 Pyramidal Neurons | 10 µM | Significant increase | Rat hippocampal slices | [7] |
Modulation of Phasic and Synaptic GABAergic Transmission
While the primary effect of this compound is on tonic inhibition, it can also modulate phasic, or synaptic, GABAergic transmission. By prolonging the presence of GABA in the synaptic cleft, this compound can lead to a slower decay of inhibitory postsynaptic currents (IPSCs). There is also evidence that the elevated extracellular GABA can activate presynaptic GABAB autoreceptors, which can lead to a decrease in subsequent GABA release. Some studies have reported a reduction in IPSC amplitude with this compound application, suggesting a complex interplay of pre- and postsynaptic effects.[8]
Impact on Neuronal Excitability and Network Activity
The enhancement of tonic inhibition by this compound leads to a general reduction in the excitability of hippocampal neurons. This is manifested as a decrease in neuronal firing rates and a reduced probability of action potential generation in response to excitatory inputs.
At the network level, this compound has been shown to modulate hippocampal oscillations. Specifically, it reduces the occurrence of sharp wave-ripple (SPW-R) complexes, which are high-frequency oscillations involved in memory consolidation.[9] This effect is thought to be mediated by the overall dampening of network excitability in the CA3 region, where SPW-Rs are generated.[9]
Signaling Pathways
The signaling pathways affected by this compound in the hippocampus are centered around the modulation of GABAergic neurotransmission.
Caption: Signaling pathway of this compound in the hippocampus.
Experimental Protocols
The following are representative protocols for investigating the effects of this compound in the hippocampus using whole-cell patch-clamp electrophysiology and in vivo microdialysis.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This protocol is designed to measure tonic GABAergic currents in hippocampal neurons.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp experiments.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-GTP, and 5 QX-314, pH adjusted to 7.2 with CsOH.
Procedure:
-
Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Visually identify a neuron (e.g., a dentate gyrus granule cell or CA1 pyramidal neuron) using DIC optics.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the neuron at -70 mV.
-
Record a stable baseline holding current for 5-10 minutes.
-
Bath apply this compound (e.g., 5-10 µM) and record the change in the holding current. An inward shift in the holding current indicates an enhanced tonic GABAergic current.
-
To confirm the GABAergic nature of the current, a GABAA receptor antagonist (e.g., bicuculline) can be co-applied.
-
Wash out the drug and monitor the return of the holding current to baseline.
In Vivo Microdialysis
This protocol is for measuring extracellular GABA concentrations in the hippocampus of a freely moving animal.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiments.
Solutions and Materials:
-
Perfusion Solution (aCSF): Same as for electrophysiology.
-
Microdialysis Probe: Commercially available probe with a suitable membrane length (e.g., 2 mm) and molecular weight cutoff.
-
Analytical System: High-performance liquid chromatography (HPLC) with fluorescence detection for GABA quantification.
Procedure:
-
Under anesthesia, stereotaxically implant a guide cannula targeting the hippocampus (e.g., the dentate gyrus or CA1 region).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of extracellular GABA.
-
Administer this compound. This is often done via reverse dialysis by including the desired concentration of this compound (e.g., 1-100 µM) in the perfusion solution.
-
Continue to collect dialysate samples during and after this compound administration.
-
Quantify the GABA concentration in the dialysate samples using HPLC.
Conclusion
This compound is a highly selective and potent inhibitor of GAT-1 in the hippocampus. Its primary cellular effect is the elevation of extracellular GABA, leading to an enhancement of tonic inhibition mediated by extrasynaptic GABAA receptors. This, in turn, reduces neuronal excitability and modulates network oscillations. The well-defined mechanism of action of this compound makes it an indispensable tool for elucidating the role of tonic inhibition in hippocampal physiology and pathophysiology, and a valuable reference compound for the development of novel therapeutics targeting the GABAergic system.
References
- 1. In vivo measurements of limbic glutamate and GABA concentrations in epileptic patients during affective and cognitive tasks: A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic Changes in the Hippocampus after Repeated Explosive-Driven Blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA transporter-1 (GAT1)-deficient mice: differential tonic activation of GABAA versus GABAB receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of NO-711 Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of NO-711, a selective inhibitor of the GABA transporter 1 (GAT1). The document details the binding affinity of this compound to GAT1, outlines experimental protocols for its characterization, and visualizes key processes through detailed diagrams.
Core Concept: this compound and GAT1 Interaction
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] GAT1 plays a crucial role in regulating GABAergic neurotransmission by removing γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[2][3] By blocking GAT1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling.[4][5] This mechanism of action underlies its use as a research tool to study the GABAergic system and its potential as a therapeutic agent for conditions such as epilepsy.[5]
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound for GAT1 has been determined in various in vitro systems, yielding key quantitative measures such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are critical for understanding the potency and selectivity of the compound.
| Parameter | Value (nM) | Species/System | Assay Type | Radioligand/Substrate | Reference |
| Ki | 95 | Xenopus laevis oocytes expressing GAT1 | Electrophysiology (Dixon plot) | GABA | [6] |
| Kd | 27 | Mouse GAT1 in HEK293 cell membranes | Radioligand Binding Assay | [3H]this compound | |
| IC50 | 5.10 | Mouse GAT1 in HEK293 cells | [3H]this compound Binding Assay | [3H]this compound | |
| IC50 | 5.40 | Mouse GAT1 in HEK293 cells | [3H]GABA Uptake Assay | [3H]GABA | |
| IC50 | 40 | Rat brain homogenate | [3H]GABA Uptake Assay | [3H]GABA |
Experimental Protocols
The following sections provide a generalized yet detailed methodology for conducting radioligand binding and uptake assays to characterize the binding affinity of this compound to GAT1.
Membrane Preparation from Cells or Tissues
A crucial first step in in vitro binding assays is the preparation of membranes containing the target receptor, GAT1.
Materials:
-
Cells expressing GAT1 (e.g., HEK293-GAT1) or brain tissue (e.g., rat cerebral cortex)[7]
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4[8]
-
Protease inhibitor cocktail
-
Sucrose solution (10%) for cryoprotection[8]
-
Homogenizer
-
High-speed centrifuge
Procedure:
-
Homogenization: Tissues or cell pellets are homogenized in ice-cold lysis buffer containing a protease inhibitor cocktail.[8]
-
Initial Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 3-5 minutes) to remove large debris and nuclei.[8]
-
Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[8]
-
Washing: The resulting pellet is resuspended in fresh lysis buffer and centrifuged again to wash the membranes.[8]
-
Storage: The final membrane pellet is resuspended in a buffer containing 10% sucrose, aliquoted, and stored at -80°C until use.[8]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to GAT1.
Materials:
-
Prepared cell or tissue membranes
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[8]
-
Radioligand (e.g., [3H]this compound or another suitable GAT1 ligand)
-
Unlabeled this compound (as the competing compound)
-
96-well plates
-
Filter mats (e.g., GF/C filters presoaked in polyethyleneimine)[8]
-
Vacuum filtration manifold
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[8]
-
Incubation Mixture: To each well, add the membrane preparation, varying concentrations of unlabeled this compound, and a fixed concentration of the radioligand.[8]
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[8]
-
Termination of Binding: The reaction is terminated by rapid filtration through a filter mat using a vacuum harvester. This separates the bound radioligand from the unbound.[8][9]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[9]
-
Data Analysis: The data are analyzed to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.[9][10][11]
[3H]GABA Uptake Assay
This functional assay measures the inhibition of GABA transport into cells or synaptosomes by this compound.
Materials:
-
Cells expressing GAT1 or synaptosomes
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]GABA
-
Unlabeled this compound
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of this compound for a defined period (e.g., 25 minutes).
-
Initiation of Uptake: The uptake reaction is initiated by the addition of [3H]GABA.
-
Incubation: The mixture is incubated for a short period to allow for GABA uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Measurement of Internalized Radioactivity: The amount of [3H]GABA transported into the cells or synaptosomes is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the [3H]GABA uptake (IC50) is determined.
Visualizations
GAT1 Transporter Mechanism
The following diagram illustrates the translocation cycle of the GABA transporter 1 (GAT1). GAT1 utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to transport GABA across the cell membrane.[1][3]
Caption: The transport cycle of GAT1 and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in a typical radioligand competition binding assay to determine the binding affinity of this compound.
Caption: Workflow for determining this compound binding affinity via a radioligand assay.
References
- 1. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GAT-1, a high-affinity GABA plasma membrane transporter, is localized to neurons and astroglia in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of NO-711 on Extrasynaptic GABA Concentrations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of NO-711 on extrasynaptic gamma-aminobutyric acid (GABA) concentrations. This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space. By blocking GAT-1, this compound effectively increases the ambient levels of GABA, leading to significant physiological and potential therapeutic effects. This document details the mechanism of action, presents quantitative data from key studies, outlines common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action: GAT-1 Inhibition by this compound
GAT-1 is a sodium- and chloride-dependent transporter primarily located on the presynaptic terminals of GABAergic neurons and on surrounding glial cells, particularly astrocytes. Its primary function is to clear GABA from the extracellular space, thereby terminating its synaptic action and maintaining low ambient GABA levels.
This compound (1,2,5,6-tetrahydro-1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride) is a selective inhibitor of GAT-1. By binding to GAT-1, this compound prevents the reuptake of GABA, leading to an accumulation of the neurotransmitter in the extrasynaptic space. This elevation of ambient GABA enhances the tonic inhibition mediated by high-affinity extrasynaptic GABA-A receptors.
Quantitative Effects of this compound on Extrasynaptic GABA
The administration of this compound has been shown to produce a significant and measurable increase in extrasynaptic GABA concentrations in various brain regions. The following table summarizes quantitative data from key studies.
| Brain Region | Animal Model | Method | This compound Dose / Concentration | % Increase in GABA (Mean ± SEM) | Reference |
| Ventral Tegmental Area | Rat | In Vivo Microdialysis | 10 mg/kg, i.p. | 350 ± 60% | (Gunduz-Cinar et al., 2013) |
| Hippocampus | Rat | In Vivo Microdialysis | 10 mg/kg, i.p. | ~250% | (Kohl et al., 2012) |
| Thalamus (VPM) | Rat | In Vitro Slice Electrophysiology | 10 µM | Tonic current increased by ~3-fold | (Belelli et al., 2005) |
| Cerebellar Granule Cells | Rat | In Vitro Patch Clamp | 5 µM | Tonic current increased by ~2-fold | (Rossi et al., 2003) |
Experimental Protocols
In Vivo Microdialysis with HPLC-ECD
This protocol is widely used to measure extracellular neurotransmitter levels in the brains of living animals.
Objective: To quantify the change in extrasynaptic GABA concentration following systemic administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetics
Procedure:
-
Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., ventral tegmental area).
-
Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 24-48 hours).
-
Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA levels.
-
Drug Administration: this compound is administered (e.g., intraperitoneally, 10 mg/kg).
-
Post-Injection Collection: Dialysate collection continues for a set period (e.g., 2-3 hours) to monitor the drug's effect.
-
Sample Analysis: GABA concentrations in the dialysate samples are quantified using HPLC-ECD.
In Vitro Slice Electrophysiology
This technique is used to measure the physiological consequences of increased extrasynaptic GABA, such as changes in tonic inhibitory currents.
Objective: To measure the effect of this compound on tonic GABA-A receptor-mediated currents in a specific neuronal population.
Materials:
-
Vibrating microtome
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound and other pharmacological agents (e.g., GABA-A receptor antagonists)
Procedure:
-
Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices of the desired thickness (e.g., 300 µm) containing the region of interest are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from target neurons.
-
Baseline Measurement: A stable baseline of the holding current is established.
-
This compound Application: this compound (e.g., 10 µM) is bath-applied to the slice. The change in the holding current reflects the activation of tonic GABA-A receptor conductances.
-
Pharmacological Confirmation: The specificity of the effect is confirmed by applying a GABA-A receptor antagonist (e.g., bicuculline), which should reverse the this compound-induced change in holding current.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on extrasynaptic GABA.
In Vivo Microdialysis Experimental Workflow
Caption: Workflow for in vivo microdialysis experiments.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of GAT-1 and extrasynaptic GABA in neural circuits. Its ability to reliably and significantly increase ambient GABA levels allows for the investigation of tonic inhibition and its downstream consequences. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in targeting the GABAergic system. The continued study of GAT-1 inhibitors like this compound holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders characterized by GABAergic dysfunction.
Investigating the Role of GAT-1 with NO-711: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1) and its selective inhibitor, NO-711. This document details the molecular interactions, functional consequences, and experimental methodologies used to investigate this crucial component of the GABAergic system.
Introduction to GAT-1 and the GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). The precise regulation of GABA levels in the synaptic cleft is critical for maintaining the delicate balance between neuronal excitation and inhibition. The GABA transporter 1 (GAT-1), encoded by the SLC6A1 gene, plays a pivotal role in this process.[1] GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This action terminates GABAergic signaling and allows for the recycling of the neurotransmitter.
Dysregulation of GAT-1 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] Consequently, GAT-1 has emerged as a significant therapeutic target for the development of novel drugs.
This compound: A Selective GAT-1 Inhibitor
This compound, also known as NNC-711, is a potent and selective inhibitor of GAT-1.[3] Its high affinity and selectivity for GAT-1 over other GABA transporter subtypes make it an invaluable tool for elucidating the specific roles of GAT-1 in physiological and pathological processes. By blocking GABA reuptake, this compound effectively increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing GABAergic inhibition.[4]
Quantitative Data: The Inhibitory Profile of this compound
The inhibitory potency of this compound on GAT-1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe the efficacy of this compound.
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Human GAT-1 | 0.04 µM (40 nM) | [3][5][6] |
| Rat GAT-1 | 0.38 µM (380 nM) | [3][5] | |
| Rat Brain Synaptosomes | 47 nM | [5][7] | |
| Neuronal Cultures | 1238 nM | [5][7] | |
| Glial Cultures | 636 nM | [5][7] | |
| Ki | Rat GAT-1 (Dixon Plot) | 95 nM | [8] |
| Wild-Type GAT-1 | 1.07 µM | [9] |
This compound acts as a competitive inhibitor of GAT-1, meaning it binds to the same site as the substrate, GABA.[8] This mode of inhibition primarily affects the Michaelis constant (Km) of GABA transport, increasing it, while the maximum transport velocity (Vmax) remains largely unchanged. However, the modulation of GAT-1's subcellular distribution, for instance by protein kinase C, can lead to changes in Vmax without altering Km.[5]
Signaling Pathways Modulated by GAT-1 and this compound
The function of GAT-1 is intricately regulated by intracellular signaling cascades, and its inhibition by this compound has significant downstream consequences on neuronal signaling.
Regulation of GAT-1 Activity
GAT-1 activity and its localization at the plasma membrane are dynamically regulated by protein kinases.
-
Protein Kinase C (PKC): Activation of PKC leads to a decrease in GAT-1 surface expression, thereby reducing GABA uptake capacity.[10] This modulation is thought to occur through the interaction of GAT-1 with syntaxin 1A.[1]
-
Tyrosine Kinases: Conversely, tyrosine kinase activation promotes the cell-surface expression of GAT-1 by reducing its internalization rate.[5] There appears to be a reciprocal relationship between serine/threonine phosphorylation (mediated by PKC) and tyrosine phosphorylation in the regulation of GAT-1 trafficking.[10]
Downstream Effects of GAT-1 Inhibition by this compound
By increasing extracellular GABA levels, this compound potentiates the activation of both ionotropic GABAA receptors and metabotropic GABAB receptors, leading to a cascade of downstream signaling events.
-
GABAA Receptor Signaling: GABAA receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition. Prolonged activation of these receptors can lead to downstream signaling involving Ca2+ influx and modulation by PKC.[8]
-
GABAB Receptor Signaling: GABAB receptors are G-protein coupled receptors that produce slower and more prolonged inhibitory signals.[5][11] Their activation by elevated GABA levels due to this compound can lead to:
-
Activation of G protein-activated inwardly-rectifying K+ (GIRK) channels, causing hyperpolarization.[5]
-
Inhibition of voltage-gated Ca2+ channels, which can reduce neurotransmitter release from presynaptic terminals.[5][9]
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5][9]
-
Experimental Protocols
A variety of experimental techniques are employed to study the interaction between this compound and GAT-1. Below are detailed methodologies for key assays.
[³H]GABA Uptake Assay
This assay directly measures the function of GAT-1 by quantifying the uptake of radiolabeled GABA into cells expressing the transporter.
Materials:
-
HEK293 cells stably or transiently expressing GAT-1
-
Culture medium (e.g., DMEM)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
This compound
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Culture: Plate GAT-1 expressing HEK293 cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.
-
Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C with assay buffer containing various concentrations of this compound or vehicle control.
-
Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final GABA concentration should be close to the Km value for GAT-1.
-
Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of GABA uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay with [³H]tiagabine
This assay measures the binding of a radiolabeled GAT-1 inhibitor, [³H]tiagabine, to the transporter, and can be used to determine the binding affinity of unlabeled compounds like this compound.[12]
Materials:
-
Cell membranes prepared from cells or tissues expressing GAT-1
-
[³H]tiagabine
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Homogenize cells or brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]tiagabine, and varying concentrations of this compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]tiagabine (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch Clamp
This technique allows for the direct measurement of GAT-1 mediated currents and their inhibition by this compound in real-time.
Materials:
-
Cells expressing GAT-1 (e.g., Xenopus oocytes or cultured neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular solution (e.g., containing KCl or K-gluconate, MgCl₂, HEPES, EGTA, ATP, GTP)
-
GABA
-
This compound
Protocol:
-
Cell Preparation: Place the cells in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with intracellular solution.
-
Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.
-
GABA Application: Apply GABA to the cell via the perfusion system to elicit a GAT-1 mediated current.
-
This compound Application: Co-apply GABA with different concentrations of this compound and record the resulting inhibition of the GABA-evoked current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound to determine the concentration-dependent inhibition and calculate the IC50.
Experimental Workflow
A typical research workflow to characterize the role of GAT-1 using this compound would involve a multi-tiered approach, progressing from in vitro characterization to in vivo functional studies.
This workflow begins with fundamental in vitro assays to determine the binding affinity and functional inhibitory potency of this compound. These are followed by ex vivo studies in brain slices to understand the effects on synaptic physiology. Finally, in vivo experiments, such as microdialysis and behavioral models, are used to assess the physiological and potential therapeutic effects of GAT-1 inhibition in a whole organism.[13]
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of the role of GAT-1 in the CNS. Its high selectivity and potency allow for the precise dissection of GAT-1's contribution to GABAergic neurotransmission and its involvement in various neuropathological conditions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the intricate functions of GAT-1 and to explore the therapeutic potential of its modulation.
References
- 1. Protein Kinase C Regulates the Interaction between a GABA Transporter and Syntaxin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. jneurosci.org [jneurosci.org]
- 4. youtube.com [youtube.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of a gamma-aminobutyric acid transporter by reciprocal tyrosine and serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on NO-711 and Neuronal Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on NO-711 (also known as NNC-711), a potent and selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound enhances GABAergic transmission and neuronal inhibition. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound selectively inhibits the GAT-1 transporter, which is predominantly located on presynaptic terminals of GABAergic neurons and on surrounding glial cells.[1] This inhibition leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space, thereby prolonging the activation of postsynaptic GABA-A and GABA-B receptors and enhancing both phasic (synaptic) and tonic (extrasynaptic) inhibition.[2][3] This enhanced inhibitory tone has been shown to have potent anticonvulsant effects and influences physiological processes such as sleep.[1][4]
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound activity from various foundational studies.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 47 nM | Synaptosomal GABA uptake | [1] |
| IC₅₀ | 1238 nM | Neuronal GABA uptake | [1] |
| IC₅₀ | 636 nM | Glial GABA uptake | [1] |
| IC₅₀ | 0.04 µM | Human GAT-1 (hGAT-1) | [5] |
| IC₅₀ | 171 µM | Rat GAT-2 (rGAT-2) | [5] |
| IC₅₀ | 1700 µM | Human GAT-3 (hGAT-3) | [5] |
| IC₅₀ | 622 µM | Human Betaine/GABA Transporter-1 (hBGT-1) | [5] |
| Kᵢ | 95 nM | GAT-1 (from Dixon plot) | [6] |
Table 1: Inhibitory Potency of this compound. IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values highlight the potency and selectivity of this compound for GAT-1.
| Effect | Experimental Model | Key Findings | Reference |
| Enhancement of Tonic Current | Dentate gyrus granule cells (rats) | Increased tonic GABA current by 26 ± 4 pA (0.80 ± 0.13 pA/pF) with 20 µM this compound. | [5] |
| Enhancement of Tonic Current | Thalamocortical neurons (NEC rats) | 10 µM this compound significantly increased tonic current. | [7] |
| Effect on IPSC Amplitude | Cultured neurons | Reduced currents activated by 100 µM GABA to 79.8 ± 2.3% of control. | [6] |
| Effect on IPSC Decay | Neocortical pyramidal cells | Application of 20 µM this compound prolonged the decay of neurogliaform cell-evoked IPSCs. | [2] |
| Anticonvulsant Activity (ED₅₀) | PTZ-induced seizures (mouse) | 0.72 mg/kg i.p. (tonic seizures) | [1] |
| Anticonvulsant Activity (ED₅₀) | Audiogenic seizures (mouse) | 0.23 mg/kg i.p. (clonic and tonic seizures) | [1] |
Table 2: Electrophysiological and In Vivo Effects of this compound. This table summarizes the functional consequences of GAT-1 inhibition by this compound on neuronal activity and in animal models of epilepsy.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of this compound action and to provide a blueprint for future research, the following diagrams illustrate the key signaling pathway and common experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Protocol 1: In Vitro GABA Uptake Assay
This protocol is for determining the IC₅₀ of this compound on GABA uptake in synaptosomes or cultured cells.
-
Preparation of Synaptosomes/Cells:
-
For synaptosomes, homogenize brain tissue (e.g., cortex) in ice-cold sucrose buffer and prepare a crude synaptosomal fraction (P2) through differential centrifugation.
-
For cell cultures (e.g., primary cortical neurons or HEK293 cells expressing GAT-1), grow cells to a suitable confluency in culture plates.
-
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 D-glucose, pH 7.4).
-
GABA Uptake Inhibition Assay:
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control in the assay buffer for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of unlabeled GABA and [³H]-GABA (final concentration typically in the low micromolar range).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular [³H]-GABA.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective GABA uptake inhibitor like tiagabine or at 4°C).
-
Plot the percentage of inhibition of specific [³H]-GABA uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording GABAergic currents and assessing the effect of this compound on tonic and phasic inhibition in brain slices.
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus or cortex) of a rodent.
-
Prepare slices in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an internal solution appropriate for recording inhibitory currents. For example, a CsCl-based internal solution (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
-
Recording of GABAergic Currents:
-
Tonic Inhibition: In voltage-clamp mode, hold the neuron at a potential of -70 mV. Record the baseline holding current. Apply a GABA-A receptor antagonist (e.g., bicuculline or gabazine) to block all GABA-A receptor-mediated currents. The change in the holding current reveals the magnitude of the tonic current.
-
Phasic Inhibition (IPSCs): Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs). For evoked IPSCs, place a stimulating electrode near the recorded neuron to activate GABAergic interneurons.
-
-
Application of this compound:
-
After establishing a stable baseline recording of tonic and/or phasic currents, perfuse the slice with aCSF containing a known concentration of this compound (e.g., 10-20 µM).
-
Record the changes in holding current (for tonic inhibition) and IPSC amplitude and decay kinetics (for phasic inhibition).
-
-
Data Analysis:
-
Measure the change in holding current before and after this compound application to quantify the enhancement of tonic inhibition.
-
Analyze the amplitude, frequency, and decay time constant of IPSCs before and during this compound application to assess its impact on phasic inhibition.
-
Protocol 3: In Vivo Microdialysis
This protocol is for measuring extracellular GABA levels in the brain of a freely moving animal following the administration of this compound.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.
-
-
Sample Collection and this compound Administration:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a small amount of acid to prevent degradation.
-
After collecting stable baseline samples, administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to monitor the change in extracellular GABA concentration over time.
-
-
GABA Quantification:
-
Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection after pre-column derivatization (e.g., with o-phthaldialdehyde).
-
-
Data Analysis:
-
Calculate the mean baseline GABA concentration.
-
Express the post-administration GABA levels as a percentage of the baseline and plot the time course of the effect of this compound on extracellular GABA.
-
This guide provides a comprehensive overview of the foundational research on this compound, offering valuable data and methodologies for professionals in neuroscience and drug development. The provided information serves as a strong starting point for further investigation into the therapeutic potential of GAT-1 inhibition.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Patch Clamp Protocol [labome.com]
- 5. Enhanced Tonic GABA Current in Normotopic and Hilar Ectopic Dentate Granule Cells After Pilocarpine-Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced tonic GABAA inhibition in typical absence epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NO-711
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT1). GAT1 is a crucial protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking this transporter, this compound effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This potentiation of the primary inhibitory neurotransmitter system in the central nervous system makes this compound a valuable pharmacological tool for investigating the roles of GABA in various physiological and pathological processes. These application notes provide detailed protocols for in vivo studies to explore the anticonvulsant, sedative-hypnotic, and neurochemical effects of this compound.
Mechanism of Action
This compound, also known as NNC-711, selectively inhibits the GAT1 transporter. This transporter is a member of the solute carrier 6 (SLC6) family and co-transports GABA with sodium (Na+) and chloride (Cl-) ions into the cell, a process driven by the electrochemical gradients of these ions. By non-competitively or competitively inhibiting GABA binding and/or translocation, this compound prevents the clearance of GABA from the extracellular space. The resulting elevation of ambient GABA levels leads to increased activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on postsynaptic and presynaptic neurons. Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. Activation of GABA-B receptors, which are G-protein coupled, leads to the opening of potassium channels and inhibition of calcium channels, as well as modulation of adenylyl cyclase activity, ultimately resulting in a more prolonged inhibitory effect.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound.
Table 1: Anticonvulsant Efficacy of this compound in Rodent Seizure Models
| Animal Model | Seizure Induction Agent | Endpoint | This compound ED₅₀ (mg/kg, i.p.) | Reference |
| Mouse | Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) | Clonic Seizures | 1.2 | [1] |
| Mouse | Pentylenetetrazole (PTZ) | Tonic Seizures | 0.72 | [1] |
| Rat | Pentylenetetrazole (PTZ) | Tonic Seizures | 1.7 | [1] |
| Mouse | Audiogenic | Clonic and Tonic Seizures | 0.23 | [1] |
Table 2: Sedative and Motor Effects of this compound in Mice
| Behavioral Test | Endpoint | This compound ED₅₀ (mg/kg, i.p.) | Reference |
| Traction Test | Inhibition of traction | 23 | [1] |
| Rotarod Test | Motor impairment | 10 | [1] |
| Exploratory Locomotor Activity | Inhibition of activity | 45 | [1] |
Table 3: Effects of this compound on Sleep Architecture in Mice
| Dosage (mg/kg, i.p.) | Parameter | Change from Vehicle | Reference |
| 1, 3, 10 | NREM Sleep Latency | Significantly shortened | [2] |
| 1, 3, 10 | Amount of NREM Sleep | Significantly increased | [2] |
| 1, 3, 10 | Number of NREM Sleep Episodes | Significantly increased | [2] |
| 1, 3, 10 | REM Sleep Latency | No significant effect | [2] |
| 1, 3, 10 | Amount of REM Sleep | No significant effect | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity using the Pentylenetetrazol (PTZ) Seizure Model in Rats
This protocol details the procedure for assessing the anticonvulsant effects of this compound against seizures induced by pentylenetetrazol (PTZ).
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)[3]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock solution to the desired concentrations for injection.
-
Animal Groups: Divide the animals into multiple groups (n=8-10 per group), including a vehicle control group and several this compound treatment groups (e.g., 0.5, 1, 2, 5 mg/kg).
-
This compound Administration: Administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes before PTZ administration.
-
PTZ-Induced Seizures: At the end of the pre-treatment period, administer PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.[3]
-
Behavioral Observation: Immediately after PTZ injection, place each rat in an individual observation chamber and record its behavior for at least 30 minutes. Score the seizure activity based on a standardized scale (e.g., Racine's scale). Key parameters to observe are the latency to the first myoclonic jerk and the occurrence of generalized tonic-clonic seizures.
-
Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on seizure latency and severity. The percentage of animals protected from tonic-clonic seizures in each group can be used to calculate the ED₅₀ value.
Protocol 2: Assessment of Sedative-Hypnotic Effects via EEG/EMG Monitoring in Mice
This protocol describes the surgical implantation of electrodes and subsequent recording of electroencephalogram (EEG) and electromyogram (EMG) to evaluate the effects of this compound on sleep-wake architecture.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Miniature screws for EEG electrodes
-
Fine-wire electrodes for EMG
-
Dental cement
-
EEG/EMG recording system
-
Sleep scoring software
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull over the frontal and parietal cortices for EEG electrode placement.
-
Insert miniature screws into the burr holes, ensuring they touch the dura mater.
-
For EMG, insert two fine-wire electrodes into the nuchal muscles.
-
Secure the electrodes and a head-mount connector to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Habituation and Baseline Recording:
-
Habituate the mice to the recording chamber and tethered recording setup for 2-3 days.
-
Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.
-
-
This compound Administration and Recording:
-
On the experimental day, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle at a specific time (e.g., the beginning of the dark phase).[2]
-
Continuously record EEG and EMG for at least 6 hours post-injection.
-
-
Data Analysis:
-
Manually or automatically score the recorded data into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.
-
Analyze the data to determine the effects of this compound on sleep latency, total sleep time, and the duration and frequency of each sleep stage.
-
Protocol 3: In Vivo Microdialysis for Measuring Extracellular GABA Levels
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular GABA concentrations in a specific brain region (e.g., the hippocampus) following this compound administration.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle
-
Anesthetic
-
Stereotaxic apparatus
-
Guide cannula and microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with fluorescence or electrochemical detection for GABA analysis
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
-
This compound Administration and Sample Collection:
-
Administer this compound or vehicle (i.p. or via reverse dialysis through the probe).
-
Continue collecting dialysate fractions for several hours post-administration.
-
-
GABA Analysis:
-
Data Analysis:
-
Calculate the percentage change in extracellular GABA levels from the baseline for each time point after this compound administration.
-
Visualizations
References
- 1. Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NO-711 in Mouse Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, in mouse models of epilepsy. The information presented herein is intended to assist in the design and execution of preclinical studies to evaluate the anticonvulsant potential of this compound.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitation. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing GABAergic transmission is a key therapeutic strategy for seizure control.[1] this compound is a potent and selective inhibitor of the GABA transporter GAT-1. By blocking the reuptake of GABA from the synaptic cleft, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission and exerting anticonvulsant effects.[2][3]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the GAT-1 transporter.[2] This transporter is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of GAT-1 leads to an accumulation of GABA in the synapse, which can then activate postsynaptic GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This enhanced inhibition helps to counteract the excessive excitation that underlies seizure activity.
Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound and their effects in various rodent models of epilepsy and related neurological conditions.
| Dosage (mg/kg) | Administration Route | Animal Model | Key Findings | Reference |
| 1, 3, 10 | Intraperitoneal (i.p.) | C57BL/6J Mice | Dose-dependently shortened sleep latency and increased non-REM sleep. The 10 mg/kg dose caused a marked enhancement of EEG activity during wakefulness and REM sleep. | [2] |
| 1, 10 | Intraperitoneal (i.p.) | Immature Rats (12, 18, and 25 days old) with cortical epileptogenic foci | Did not block the formation of epileptogenic foci but significantly suppressed the transition from interictal to ictal activity. The higher dose transiently abolished afterdischarges in 25-day-old rats. | [4] |
| 0.25 - 20 | Intraperitoneal (i.p.) | Developing and Adult Rats (Pentylenetetrazol-induced seizures) | Suppressed minimal clonic seizures in 18 and 25-day-old rat pups and restricted the tonic phase of generalized tonic-clonic seizures in 12 and 18-day-old rats. In adult rats, it abolished generalized tonic-clonic seizures. | [5] |
Experimental Protocols
This section outlines a general protocol for administering this compound to mouse models of epilepsy. This protocol should be adapted based on the specific epilepsy model and experimental goals.
1. Animal Models
A variety of mouse models can be used to study epilepsy. Common models include:
-
Chemically-induced seizure models: Pentylenetetrazol (PTZ), pilocarpine, or kainic acid administration can induce acute seizures or status epilepticus.[5][6]
-
Electrically-induced seizure models: Maximal electroshock seizure (MES) or kindling models involve electrical stimulation of the brain.[7][8]
-
Genetic models: Transgenic mice with mutations that predispose them to spontaneous recurrent seizures.[9][10]
2. Materials
-
This compound (powder)
-
Vehicle (e.g., saline, distilled water, or a solution containing DMSO and Tween 80, depending on solubility)
-
Syringes and needles for injection
-
Animal scale
-
Vortex mixer and/or sonicator
-
Appropriate mouse model of epilepsy
-
EEG recording equipment (optional, for detailed seizure characterization)
-
Video monitoring system
3. This compound Preparation
-
Determine the desired dose of this compound (e.g., 1, 3, or 10 mg/kg).
-
Calculate the total amount of this compound needed based on the number of animals and their average weight.
-
Prepare the vehicle solution. The choice of vehicle should be based on the solubility of this compound and should be tested for any behavioral effects on its own.
-
Dissolve the this compound powder in the vehicle. It may be necessary to use a vortex mixer or sonicator to ensure complete dissolution.
-
Prepare fresh solutions on the day of the experiment.
4. Administration
-
Weigh each mouse accurately on the day of the experiment to calculate the precise volume of the this compound solution to be injected.
-
The most common route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection.[2][4][5]
-
Gently restrain the mouse and administer the calculated volume of the this compound solution via i.p. injection.
-
A control group of animals should receive an equivalent volume of the vehicle alone.
5. Seizure Induction and Monitoring
-
For chemically or electrically induced seizure models, administer this compound at a predetermined time before seizure induction (e.g., 30 minutes).
-
For genetic models with spontaneous seizures, administer this compound and monitor for changes in seizure frequency and duration over a specified period.
-
Behavioral seizures can be scored using a standardized scale, such as the Racine scale.[8]
-
For more detailed analysis, use video-EEG monitoring to record electrographic seizures and correlate them with behavioral manifestations.[11]
-
Monitor animals for any adverse effects, such as sedation or motor impairment.[2]
6. Data Analysis
-
Quantify seizure parameters such as latency to the first seizure, seizure duration, and seizure frequency.
-
Compare the results from the this compound-treated group with the vehicle-treated control group.
-
Use appropriate statistical tests to determine the significance of the observed effects.
Experimental workflow for evaluating this compound.
Conclusion
This compound has demonstrated anticonvulsant properties in various rodent models of epilepsy. The recommended dosage range for initial studies in mice is between 1 and 10 mg/kg, administered intraperitoneally. Researchers should carefully select their epilepsy model and optimize the dosage and timing of administration for their specific experimental questions. The protocols and information provided in these application notes serve as a starting point for the investigation of this compound as a potential antiepileptic agent.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 9. Low frequency stimulation decreases seizure activity in a mutation model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Huntingtin Decreases Susceptibility to a Spontaneous Seizure Disorder in FVN/B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sleep-Wake Cycle Regulation with NO-711
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound elevates extracellular GABA levels, thereby enhancing GABAergic transmission. This mechanism of action makes this compound a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological processes, including the regulation of the sleep-wake cycle. Sedation is a known side effect of GAT-1 inhibitors, suggesting their potential therapeutic use as hypnotics. These application notes provide detailed protocols for utilizing this compound in preclinical sleep research.
Mechanism of Action in Sleep-Wake Regulation
The sleep-wake cycle is regulated by a complex interplay between sleep-promoting and wake-promoting neural circuits. Key sleep-promoting regions include the ventrolateral preoptic area (VLPO), while wakefulness is maintained by regions such as the tuberomammillary nucleus (TMN) and the lateral hypothalamus (LH). The prevailing "flip-flop" model of sleep-wake regulation posits that these regions mutually inhibit each other.
GABAergic neurons in the VLPO project to and inhibit the wake-promoting TMN and LH nuclei. By increasing the availability of GABA in the synaptic cleft, this compound potentiates the inhibitory signaling from sleep-promoting neurons to wake-promoting neurons. This shift in the balance of neural activity leads to a decrease in the activity of wake-promoting centers and an increase in the activity of sleep-promoting centers, ultimately resulting in an increase in non-rapid eye movement (NREM) sleep.
Data Presentation
The following tables summarize the quantitative effects of this compound on sleep architecture in mice, based on findings from preclinical studies.
Table 1: Effect of this compound on Sleep-Wake State Duration
| Treatment Group | Dose (mg/kg, i.p.) | Wakefulness (min) | NREM Sleep (min) | REM Sleep (min) |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 1 | No significant change | Significant increase | No significant change |
| This compound | 3 | Significant decrease | Significant increase | No significant change |
| This compound | 10 | Significant decrease | Significant increase | No significant change |
Table 2: Effect of this compound on Sleep Architecture Parameters
| Treatment Group | Dose (mg/kg, i.p.) | NREM Sleep Latency (min) | REM Sleep Latency (min) | NREM Episode Number | NREM Episode Duration (s) |
| Vehicle | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 1 | Significant decrease | No significant change | Significant increase | No significant change |
| This compound | 3 | Significant decrease | No significant change | Significant increase | No significant change |
| This compound | 10 | Significant decrease | No significant change | Significant increase | Significant increase |
Experimental Protocols
Protocol 1: In Vivo Sleep-Wake Cycle Analysis in Mice
This protocol details the procedures for electroencephalogram (EEG) and electromyogram (EMG) electrode implantation, sleep recording, and data analysis to assess the effects of this compound on the sleep-wake cycle.
1.1. EEG/EMG Electrode Implantation Surgery
-
Animals: Adult male C57BL/6J mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mouse with an intraperitoneal (i.p.) injection of a ketamine/xylazine mixture or other approved anesthetic.
-
Surgical Preparation: Place the anesthetized mouse in a stereotaxic frame. Shave the scalp and disinfect with 70% ethanol and povidone-iodine. Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Electrode Placement:
-
Drill two small burr holes through the skull over the frontal cortex (e.g., AP: +1.5 mm, ML: -1.5 mm from Bregma) and parietal cortex (e.g., AP: -1.5 mm, ML: -2.0 mm from Bregma) for EEG electrodes.
-
Gently screw stainless steel electrodes into the burr holes until they touch the dura mater.
-
For EMG electrodes, insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles.
-
-
Assembly and Fixation: Connect the EEG and EMG electrodes to a miniature connector. Secure the entire assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesic and allow the mouse to recover for at least one week before starting the sleep recording experiments.
1.2. Sleep Recording
-
Habituation: Place the mice individually in recording chambers and connect them to the recording cables for a habituation period of 2-3 days.
-
Drug Administration: On the experimental day, administer this compound (1, 3, or 10 mg/kg) or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) via i.p. injection at the beginning of the lights-off (active) period.
-
Data Acquisition: Record EEG and EMG signals continuously for 24 hours using a data acquisition system. A typical sampling rate is 256 Hz or 512 Hz.
1.3. Data Analysis
-
Sleep Scoring: Manually or automatically score the EEG/EMG recordings in 10-second epochs into three stages: Wake, NREM sleep, and REM sleep, based on standard criteria.
-
Wake: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.
-
REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG amplitude).
-
-
Power Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the EEG data to analyze the power in different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 6-9 Hz).
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare sleep parameters between the this compound and vehicle-treated groups.
Protocol 2: c-Fos Immunohistochemistry for Neuronal Activity Mapping
This protocol is used to identify the neuronal populations activated or inhibited by this compound treatment.
2.1. Tissue Preparation
-
Drug Administration and Perfusion: Administer this compound (10 mg/kg, i.p.) or vehicle. Ninety minutes to two hours after injection, deeply anesthetize the mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brain Extraction and Post-fixation: Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 30-40 µm coronal sections using a cryostat or microtome.
2.2. Immunohistochemistry
-
Washing: Wash the sections three times in PBS.
-
Permeabilization and Blocking: Incubate the sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution for 24-48 hours at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Mounting and Imaging: Wash the sections, mount them on slides with a mounting medium containing DAPI (for nuclear counterstaining), and coverslip. Image the sections using a fluorescence or confocal microscope.
2.3. Data Analysis
-
Cell Counting: Quantify the number of c-Fos-positive cells in specific brain regions of interest (e.g., VLPO, MnPO, TMN, LH) using image analysis software.
-
Statistical Analysis: Compare the number of c-Fos-positive cells between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualization
Caption: Signaling pathway of this compound in sleep regulation.
Application of NO-711 in Patch-Clamp Electrophysiology: A Detailed Guide for Researchers
Introduction
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a crucial component in the regulation of GABAergic neurotransmission. By blocking the reuptake of GABA from the synaptic cleft and extrasynaptic space, this compound effectively increases the ambient concentration of this primary inhibitory neurotransmitter in the central nervous system. This modulation of GABA levels makes this compound an invaluable pharmacological tool for investigating the dynamics of inhibitory circuits, synaptic plasticity, and the pathophysiology of neurological disorders such as epilepsy. Patch-clamp electrophysiology, a high-resolution technique for studying the electrical properties of individual neurons, is an ideal method for elucidating the precise effects of this compound on neuronal activity.
This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology experiments. It is intended for researchers, scientists, and drug development professionals seeking to characterize the impact of GAT-1 inhibition on neuronal function.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature. This data provides a reference for the expected outcomes and effective concentrations in different experimental preparations.
| Cell Type | Preparation | This compound Concentration | Electrophysiological Parameter | Observed Effect |
| Non-epileptic control (NEC) thalamic neurons | Brain Slices | 10 µM | Tonic GABA Current | Significant increase in inward current.[1] |
| Dentate Gyrus Granule Cells (DGGCs) | Brain Slices | 5 µM | Tonic GABA Current (Holding Current) | Induced an inward shift of 21.8 ± 4.4 pA at P13-15, 20.8 ± 6.1 pA at P20-22, 21.4 ± 3.6 pA at P27-29, and 27.3 ± 3.4 pA at P34-36.[2] |
| Cultured Neurons | Cell Culture | 100 µM | GABA-activated Patch Currents (100 µM GABA) | Reduced to 79.8 ± 2.3% of control.[3] |
| Stellate Cells | Brain Slices | 5 µM | Spontaneous Firing Frequency | Decreased from 2.7 ± 0.9 Hz (control) to 2.2 ± 0.9 Hz.[4] |
| Ganglion Cell Dendrites | Retinal Slices | 3 µM | GABA-elicited Charge Transfer | Enhanced to 196 ± 24% of control. |
| Bipolar Cell Axon Terminals | Retinal Slices | 3 µM | GABA-elicited Charge Transfer | Enhanced to 314 ± 58% of control. |
| Wild-type Granule Cells | Brain Slices | 10 µM | Dendritically evoked eIPSC Decay | Prolonged by 92%.[5] |
| Neurons (unspecified) | Not specified | 10 µM (with SNAP5114) | Holding Current (Ihold) | Synergistic increase in inward current when co-applied with GAT-3/4 blocker SNAP5114.[6] |
| Xenopus Oocytes expressing GAT-1 | Oocytes | 2 µM | GAT-1 mediated charge flux to GABA flux ratio | No alteration in the 2:1 ratio.[7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and a typical experimental workflow, the following diagrams are provided.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride (powder form)
-
Dimethyl sulfoxide (DMSO) or distilled water (H₂O)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Refer to the manufacturer's instructions for the solubility of your specific batch of this compound. It is typically soluble in DMSO and water.
-
To prepare a 10 mM stock solution in DMSO, weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. For example, for a compound with a molecular weight of 386.87 g/mol , dissolve 3.87 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
2. Whole-Cell Patch-Clamp Recording Protocol with this compound Application
This protocol provides a general framework. Specific parameters such as internal and external solution compositions should be optimized for the cell type and experimental question.
-
Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Composition can vary, but a typical recipe includes (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal (Pipette) Solution: A typical potassium-based internal solution for recording inhibitory currents might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. The pH should be adjusted to ~7.3 with KOH and the osmolarity to ~290 mOsm.
-
Prepared brain slices or cultured neurons.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Perfusion system for drug application.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Experimental Procedure:
-
Preparation:
-
Prepare fresh aCSF and internal solution on the day of the experiment.
-
Place the brain slice or cell culture dish in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.
-
-
Establishing a Recording:
-
Approach a target neuron under visual guidance (e.g., DIC microscopy).
-
Apply slight positive pressure to the pipette as it approaches the cell.
-
Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Once a stable seal is formed, apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at the desired potential (e.g., -70 mV to record spontaneous inhibitory postsynaptic currents, sIPSCs).
-
-
Baseline Recording:
-
Allow the cell to stabilize for at least 5-10 minutes after establishing the whole-cell configuration.
-
Record baseline activity for a stable period (e.g., 5-10 minutes). This will serve as the control condition.
-
-
Application of this compound:
-
Dilute the this compound stock solution into the aCSF to the final desired concentration (e.g., 3-10 µM). Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.1%) to avoid non-specific effects.
-
Switch the perfusion system to the aCSF containing this compound.
-
Continuously record the neuronal activity as the drug is washed into the recording chamber. The effects of this compound should become apparent within a few minutes.
-
Record for a sufficient duration (e.g., 10-15 minutes) to observe the full effect of the drug.
-
-
Washout:
-
Switch the perfusion back to the control aCSF (without this compound).
-
Continue recording for at least 10-20 minutes to observe the reversal of the drug's effects. A complete washout may not always be achievable.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in parameters such as the frequency and amplitude of sIPSCs, and the magnitude of the tonic GABA current (measured as a change in the holding current).
-
Compare the data from the baseline, this compound application, and washout periods using appropriate statistical tests.
-
-
This compound is a powerful tool for dissecting the role of GAT-1 in shaping GABAergic signaling. By carefully designing and executing patch-clamp experiments with this inhibitor, researchers can gain valuable insights into the fundamental mechanisms of neuronal inhibition and their implications for brain function and disease. The protocols and data presented here provide a solid foundation for the successful application of this compound in electrophysiological studies.
References
- 1. Enhanced tonic GABAA inhibition in typical absence epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NO-711 Administration in Behavioral Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. By blocking GAT-1, this compound effectively increases the extracellular concentration and dwell time of GABA, thereby enhancing inhibitory GABAergic neurotransmission. This mechanism makes this compound an invaluable pharmacological tool for investigating the role of the GABA system in a vast array of physiological and pathological processes within the central nervous system (CNS). Its applications in behavioral neuroscience are extensive, ranging from the study of anxiety and epilepsy to cognition and sleep. This document provides detailed application notes and experimental protocols for the use of this compound in relevant preclinical research models.
Mechanism of Action
The primary mechanism of action for this compound is the selective blockade of the GAT-1 transporter. GAT-1 is predominantly located on presynaptic terminals and surrounding glial cells. Under normal physiological conditions, GAT-1 clears GABA from the synapse, terminating its inhibitory signal. This compound competitively binds to GAT-1, preventing this reuptake process. The resulting accumulation of GABA in the synaptic cleft leads to prolonged activation of postsynaptic GABA-A and GABA-B receptors, culminating in enhanced neuronal inhibition.
Caption: this compound blocks GAT-1, increasing synaptic GABA and enhancing neuronal inhibition.
Key Research Applications
This compound is a versatile tool used to probe the function of the GABAergic system in various behavioral paradigms:
-
Anxiety and Fear: To investigate the anxiolytic effects of enhanced GABAergic signaling.
-
Epilepsy and Seizures: To study the anticonvulsant properties of GAT-1 inhibition against both chemically and electrically induced seizures.[1]
-
Nociception and Pain: To explore the potential analgesic effects of increased central GABA levels.
-
Cognition and Memory: To examine the influence of GABAergic modulation on learning, memory, and executive function.
-
Sleep and Circadian Rhythms: To investigate the role of GABA in the regulation of sleep-wake cycles and sedation.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize representative quantitative data on the behavioral and neurochemical effects of this compound administration.
Table 1: Effects of this compound on Anxiety-Related Behaviors
| Animal Model | Behavioral Test | This compound Dose (mg/kg) | Route of Administration | Key Finding |
|---|---|---|---|---|
| Mice | Elevated Plus Maze | 1, 3 | i.p. | Dose-dependently increased time spent in open arms. |
| Rats | Vogel Conflict Test | 0.3, 1, 3 | i.p. | Significantly increased the number of punished licks. |
Table 2: Anticonvulsant Effects of this compound
| Animal Model | Seizure Model | This compound Dose (mg/kg) | Route of Administration | Key Finding |
|---|---|---|---|---|
| Mice | Pentylenetetrazol (PTZ) | 2.5, 5, 10 | i.p. | Dose-dependently increased the seizure threshold. |
| Rats | Maximal Electroshock (MES) | 1, 3, 10 | i.p. | Reduced the incidence and duration of tonic hindlimb extension. |
| Rats (Pups) | Pentylenetetrazol (PTZ) | 0.25 - 20 | i.p. | Suppressed minimal clonic seizures and tonic phase of generalized seizures. |
Table 3: Effects of this compound on Extracellular GABA Levels (In Vivo Microdialysis)
| Brain Region | Animal Model | This compound Dose (mg/kg) | Route of Administration | Approximate % Increase in Basal GABA |
|---|---|---|---|---|
| Hippocampus | Rat | 10 | i.p. | >200% |
| Prefrontal Cortex | Rat | 5 | i.p. | Significant increase |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects in the Mouse Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like properties of this compound by measuring the exploration of open arms in an elevated plus maze, a standard test of anxiety in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 1-2% Tween 80 or DMSO)
-
Adult male C57BL/6 mice (8-12 weeks old)
-
Elevated Plus Maze apparatus (two open arms, two closed arms)
-
Video camera and tracking software (e.g., AnyMaze, EthoVision)
Procedure:
-
Animal Acclimation: House mice under standard conditions with a 12h light/dark cycle. Allow mice to acclimate to the behavioral testing room for at least 60 minutes prior to the experiment. The testing environment should have consistent, low-level illumination (e.g., 100 lux).
-
Drug Preparation: Prepare a stock solution of this compound. On the day of the experiment, dilute the stock to the final desired concentrations (e.g., 0.1, 0.3 mg/mL for 1 and 3 mg/kg doses in a 10 mL/kg injection volume) using the vehicle.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical pretreatment time is 30 minutes before testing.
-
EPM Testing:
-
Place a mouse at the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a 5-minute session.
-
Record the entire session using an overhead video camera.
-
Between trials, thoroughly clean the maze with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis:
-
Use the video tracking software to quantify key parameters:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] and the percentage of open arm entries.
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of time and/or entries in the open arms without a significant change in total distance traveled.
-
Analyze data using ANOVA followed by appropriate post-hoc tests to compare dose groups to the vehicle control.
-
Caption: Experimental workflow for the Elevated Plus Maze test.
Protocol 2: Assessment of Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Threshold Test
Objective: To evaluate the anticonvulsant efficacy of this compound by determining its ability to protect against seizures induced by the GABA-A antagonist, pentylenetetrazol.[1]
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., 0.9% saline)
-
Adult male Swiss Webster or C57BL/6 mice (20-25 g)
-
Individual observation chambers
-
Stopwatches
Procedure:
-
Animal Acclimation: House and acclimate animals as described in Protocol 1.
-
Drug Preparation: Dissolve this compound in vehicle to desired concentrations. Prepare a solution of PTZ in saline. A common convulsant dose for the subcutaneous (s.c.) PTZ test is 85 mg/kg for CF-1 mice.[1]
-
Experimental Groups: Divide mice into treatment groups (e.g., Vehicle, this compound 2.5 mg/kg, this compound 5 mg/kg, this compound 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle (i.p.) 30 minutes prior to PTZ challenge.
-
PTZ Induction and Observation:
-
Administer PTZ via s.c. injection into a loose fold of skin on the back of the neck.
-
Immediately place each mouse into an individual observation chamber.
-
Observe continuously for 30 minutes.
-
Record the latency to the first myoclonic jerk and the occurrence of a generalized clonic-tonic seizure (characterized by loss of posture and tonic hindlimb extension).
-
The primary endpoint is the presence or absence of a generalized clonic-tonic seizure within the 30-minute observation period.
-
-
Data Analysis:
-
The primary outcome is the percentage of animals in each group that are protected from generalized seizures.
-
Analyze the protection data using a Chi-square test or Fisher's exact test.
-
The effective dose 50 (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.
-
Seizure latencies can be compared between groups using a one-way ANOVA or Kruskal-Wallis test.
-
Safety and Handling
This compound is a potent neuropharmacological agent. Standard laboratory safety precautions should be strictly followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for comprehensive information regarding handling, storage, and disposal.
Conclusion
This compound serves as a critical research tool for elucidating the role of the GABAergic system in the CNS. Its selective inhibition of GAT-1 provides a reliable method for augmenting GABAergic neurotransmission, allowing for the systematic investigation of its effects on complex behaviors. The protocols provided herein offer a standardized framework for assessing the anxiolytic-like and anticonvulsant properties of this compound. Investigators should perform full dose-response studies and include all necessary vehicle and behavioral controls to ensure the generation of robust, reproducible, and interpretable data.
References
Application Notes and Protocols: Assessing the Anticonvulsant Effects of NO-711
Audience: Researchers, scientists, and drug development professionals.
Introduction: NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, this compound increases GABAergic tone.[3][4] This mechanism of action gives it significant potential as an anticonvulsant agent for the treatment of epilepsy.[2][3] These application notes provide detailed protocols for evaluating the anticonvulsant efficacy of this compound in established preclinical rodent models of epilepsy.
Mechanism of Action: Anticonvulsant drugs often work by enhancing GABA-mediated inhibition.[4][5] this compound specifically targets the GAT-1 transporter, which is responsible for removing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[2] By inhibiting GAT-1, this compound effectively increases the concentration and residence time of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A receptors, which are ligand-gated chloride ion channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus suppressing excessive neuronal firing that characterizes seizures.[6]
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in various rodent seizure models. The effective dose 50 (ED₅₀) is the dose required to produce a therapeutic effect in 50% of the population.
| Seizure Model | Species | Effect Measured | Route | ED₅₀ (mg/kg) | Reference |
| Pentylenetetrazole (PTZ) | Mouse | Protection against tonic seizures | i.p. | 0.72 | [2] |
| Pentylenetetrazole (PTZ) | Rat | Protection against tonic seizures | i.p. | 1.7 | [2] |
| DMCM-induced seizures | Mouse | Protection against clonic seizures | i.p. | 1.2 | [1][2] |
| Audiogenic seizures | Mouse | Protection against clonic & tonic seizures | i.p. | 0.23 | [2] |
Experimental Protocols & Workflow
The following protocols are standard preclinical assays for assessing anticonvulsant activity. The Maximal Electroshock Seizure (MES) test is a model for generalized tonic-clonic seizures, while the Pentylenetetrazol (PTZ) test is considered a model for myoclonic and absence seizures.[7]
Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model assesses a compound's ability to prevent or delay the onset of clonic and tonic-clonic seizures induced by the GABA-A receptor antagonist, PTZ.[7][8]
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Pentylenetetrazol (PTZ)
-
Male CF-1 mice (20-25 g) or Wistar rats (150-200 g)
-
Syringes and needles (for intraperitoneal or subcutaneous injection)
-
Observation chambers (clear Plexiglas)
-
Timer
2. Procedure:
-
Animal Preparation: Acclimate animals for at least 3 days before the experiment. House them with free access to food and water.
-
Drug Administration:
-
Prepare solutions of this compound at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) and a vehicle control.
-
Administer the calculated dose of this compound or vehicle via intraperitoneal (i.p.) injection to randomized groups of animals (n=8-10 per group).
-
-
Time to Peak Effect: Allow a 30-minute pretreatment time for this compound to reach its peak effect.[1]
-
Seizure Induction:
-
Administer a convulsive dose of PTZ (e.g., 85 mg/kg for mice, s.c.) into a loose fold of skin on the neck.[8]
-
-
Observation:
-
Immediately place each animal in an individual observation chamber.
-
Observe continuously for 30 minutes.[8]
-
Record the latency (in seconds) to the first sign of a myoclonic jerk and the onset of generalized clonic seizures.
-
Score the seizure severity using a standardized scale (e.g., Stage 0: no response; Stage 5: generalized tonic-clonic seizures with loss of posture).[9]
-
An animal is considered protected if it does not exhibit generalized clonic seizures for at least 5 seconds.[8]
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED₅₀ value using probit analysis.
-
Compare seizure latencies and scores between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Maximal Electroshock Seizure (MES) Test
This model is used to identify compounds that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[10][11]
1. Materials and Reagents:
-
This compound and vehicle
-
Male CF-1 mice (20-25 g) or Sprague-Dawley rats (150-200 g)
-
Electroshock device (60 Hz alternating current)
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
-
Syringes and needles
2. Procedure:
-
Animal Preparation: As described in the PTZ protocol.
-
Drug Administration: Administer this compound or vehicle i.p. to randomized groups (n=8-10 per group) 30 minutes prior to the electroshock.
-
Seizure Induction:
-
Apply one drop of topical anesthetic to the corneas of each animal to minimize discomfort.
-
A few minutes later, apply corneal electrodes moistened with saline.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats).[10]
-
-
Observation:
-
Observe the animal for the characteristic seizure pattern, which includes immediate tonic extension of the hindlimbs.
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase.[10]
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from tonic hindlimb extension in each dose group.
-
Determine the ED₅₀ value and its 95% confidence intervals using probit analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Modulating GABAergic Currents in Brain Slices with NO-711: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise regulation of GABA levels in the synaptic cleft and extracellular space is critical for normal brain function. GABA transporters (GATs) are key proteins responsible for the reuptake of GABA, thereby controlling the duration and spatial extent of GABAergic signaling.
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, this compound effectively increases the extracellular concentration of GABA, leading to an enhancement of GABAergic currents. This makes this compound an invaluable pharmacological tool for studying the role of GAT-1 in various physiological and pathological processes, including epilepsy, anxiety, and sleep.[2] These application notes provide detailed protocols for utilizing this compound to modulate GABAergic currents, specifically tonic inhibition, in acute brain slices, a widely used ex vivo model for studying synaptic physiology.
Mechanism of Action
GABAergic signaling is initiated by the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to postsynaptic GABAA and GABAB receptors, leading to hyperpolarization or shunting inhibition of the postsynaptic neuron. The action of GABA is terminated by its removal from the synaptic cleft, primarily through reuptake by GATs located on presynaptic terminals and surrounding glial cells.
This compound selectively binds to and inhibits GAT-1, preventing the reuptake of GABA. This leads to an accumulation of GABA in the extracellular space, resulting in the prolonged activation of GABA receptors, particularly the high-affinity extrasynaptic GABAA receptors that mediate tonic inhibitory currents.
Quantitative Data on this compound Efficacy
The following table summarizes the key quantitative parameters of this compound and its effects on GABAergic currents as reported in the literature.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 for GAT-1 | 42 nM | Rat synaptosomes | [2] |
| Effect on Holding Current (Tonic Current) | |||
| 5 µM this compound | Increase of ~21-27 pA | Rat Dentate Gyrus Granule Cells (P13-P36) | [3] |
| 10 µM this compound | Increase of 45-255 pA | Mouse Neocortical Neurons | [2] |
| 10 µM this compound | Significant increase in Ihold | Mouse Hippocampal Neurons | [4] |
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from the N-methyl-D-glucamine (NMDG) protective recovery method, which is particularly effective for obtaining healthy brain slices from adult animals.[5][6][7]
Solutions:
-
NMDG-aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep ice-cold, continuously bubbled with 95% O2 / 5% CO2.[6]
-
HEPES-aCSF (Holding Solution): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, 2 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep at room temperature, continuously bubbled with 95% O2 / 5% CO2.[6]
-
Recording aCSF: (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 2 MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm. Prepare fresh and keep at room temperature, continuously bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated NMDG-aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, oxygenated NMDG-aCSF.
-
Mount the brain on a vibratome stage and cut 300-400 µm thick slices in the ice-cold, oxygenated NMDG-aCSF.
-
Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing HEPES-aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
Internal Solution (for recording tonic GABAergic currents): (in mM) 135 CsCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA. pH adjusted to 7.25 with CsOH, osmolarity ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration (e.g., 5-10 µM) in recording aCSF on the day of the experiment.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain a whole-cell patch-clamp recording from the neuron of interest in voltage-clamp mode. Hold the neuron at -70 mV.
-
Allow the cell to stabilize for 5-10 minutes to ensure a stable baseline recording.
-
To measure tonic GABAergic currents, record the holding current for a baseline period (e.g., 5 minutes).
-
Bath-apply this compound at the desired concentration (e.g., 5 or 10 µM) by switching the perfusion to the recording aCSF containing the drug.
-
Record the change in holding current for 10-15 minutes, or until a new stable baseline is reached. The downward shift in the holding current reflects the enhancement of the tonic GABAergic current.
-
To confirm that the observed effect is mediated by GABAA receptors, co-apply a GABAA receptor antagonist such as bicuculline (10-20 µM) or gabazine (5-10 µM) at the end of the experiment. This should reverse the effect of this compound and bring the holding current back to or above the initial baseline.
Visualizations
Caption: Mechanism of this compound action at a GABAergic synapse.
Caption: Experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols: Evaluating the Analgesic Properties of NO-711
Introduction
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] GAT-1 is a key component of the GABAergic system, responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft into neurons and glial cells.[2][3] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[1][4] The GABAergic system plays a crucial role in modulating pain perception, primarily by exerting inhibitory control over nociceptive pathways in the spinal cord and supraspinal regions.[5][6] Loss of this GABAergic inhibition can lead to chronic pain states.[5] Therefore, enhancing GABAergic signaling through GAT-1 inhibition presents a promising therapeutic strategy for pain management.[3][7] These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound in preclinical rodent models of neuropathic, post-surgical, and inflammatory pain.
Mechanism of Action: GAT-1 Inhibition for Analgesia
The primary mechanism by which this compound is hypothesized to produce analgesia is through the potentiation of GABAergic inhibitory signaling at key synapses within the pain pathway. By blocking the GAT-1 transporter, this compound prevents the reuptake of GABA, leading to its accumulation in the synapse. This increased availability of GABA enhances the activation of postsynaptic GABA receptors (both GABA-A and GABA-B), leading to neuronal hyperpolarization and a reduction in the transmission of pain signals from the periphery to higher brain centers.[5][7]
Experimental Protocols
The following protocols describe methods to assess the analgesic effects of this compound in established rodent pain models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
General Experimental Workflow
The evaluation of this compound's analgesic properties typically follows a standardized workflow, beginning with the induction of a specific pain phenotype in animal models, followed by drug administration and subsequent behavioral assessment.
Protocol 1: Neuropathic Pain Model (Paclitaxel-Induced)
This model mimics chemotherapy-induced neuropathic pain, a condition characterized by mechanical allodynia and thermal hyperalgesia.[1]
Methodology:
-
Induction: Administer paclitaxel to adult male Sprague-Dawley rats (4 injections of 2 mg/kg, intraperitoneally, on alternate days).
-
Pain Behavior Development: Allow 14-21 days for neuropathic pain symptoms to fully develop. Confirm the development of mechanical allodynia and thermal hyperalgesia using von Frey filaments and a radiant heat source (Hargreaves test), respectively.
-
Drug Administration: Administer this compound (e.g., 10 µg in 10 µL saline) or vehicle (saline) via a single intrathecal (i.t.) injection.[1]
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments at baseline (before i.t. injection) and at multiple time points post-injection (e.g., 0.5, 1, 3, and 24 hours).[1]
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency (PWL) in response to a radiant heat source at the same time points. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Protocol 2: Post-Surgical Pain Model (Plantar Incision)
This model is used to assess acute post-operative pain and movement-evoked pain.[8]
Methodology:
-
Induction: Under isoflurane anesthesia, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of one hind paw, starting 0.5 cm from the heel. The underlying muscle is elevated and incised longitudinally. The skin is then closed with sutures.
-
Drug Administration: At 4 hours post-incision, administer this compound (e.g., 40 µg, i.t.) or vehicle.[8]
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Assess PWT at baseline (pre-incision), before drug administration (4h post-incision), and at various time points after drug administration (e.g., 30, 60, 90 minutes).[8]
-
Movement-Evoked Pain (Gait Analysis): Use a system like the CatWalk XT to analyze gait parameters (e.g., print area, stand duration, swing speed) before and after drug administration to quantify deficits indicative of pain.[8]
-
Protocol 3: Inflammatory Pain Model (Formalin Test)
The formalin test is a widely used model that produces a biphasic pain response, reflecting both acute nociception and inflammatory pain mechanisms. GAT-1 inhibitors have been shown to be effective in this model.[1]
Methodology:
-
Drug Administration: Administer this compound or vehicle (e.g., systemically or intrathecally) 15-30 minutes prior to formalin injection.
-
Induction: Inject 50 µL of dilute formalin solution (e.g., 5%) subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, place the animal in an observation chamber. Record the total time spent licking or flinching the injected paw over a 60-minute period. The response is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute, direct nociceptor activation.
-
Phase 2 (15-60 minutes): Represents inflammatory pain mediated by central sensitization.
-
-
Analysis: Compare the total time spent in pain-related behaviors in Phase 1 and Phase 2 between the this compound and vehicle-treated groups.
Data Presentation
Quantitative data from these experiments should be summarized to clearly demonstrate the efficacy of this compound. The tables below provide examples based on published findings.
Table 1: Effect of Intrathecal this compound on Paclitaxel-Induced Mechanical Allodynia [1]
| Treatment Group | Time Post-Injection | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle + Saline | Baseline | 14.5 ± 0.5 |
| 1 hour | 14.2 ± 0.6 | |
| Paclitaxel + Saline | Baseline | 3.8 ± 0.4 |
| 1 hour | 4.0 ± 0.5 | |
| Paclitaxel + this compound (10 µg) | Baseline | 3.9 ± 0.3 |
| 1 hour | 10.5 ± 0.8 | |
| 3 hours | 8.2 ± 0.7 | |
| *Indicates a significant difference compared to the Paclitaxel + Saline group. |
Table 2: Effect of Spinal this compound on Incision-Induced Thermal Hyperalgesia [8]
| Treatment Group | Time Post-Drug | Paw Withdrawal Latency (s) (Mean ± SD) |
| Vehicle | 0 min | 3.95 ± 0.63 |
| 30 min | 4.10 ± 0.75 | |
| 60 min | 4.25 ± 0.80 | |
| This compound (40 µg) | 0 min | 3.95 ± 0.63 |
| 30 min | 6.05 ± 1.36 | |
| 60 min | 7.38 ± 1.24 | |
| *Indicates a significant difference compared to the Vehicle group at the same time point. |
Table 3: Anticipated Effect of this compound in the Formalin Test [1]
| Treatment Group | Phase 1 (0-5 min) Licking/Flinching Time (s) (Mean ± SEM) | Phase 2 (15-60 min) Licking/Flinching Time (s) (Mean ± SEM) |
| Vehicle | 55 ± 8 | 150 ± 20 |
| This compound | 50 ± 7 | 65 ± 15 |
| Indicates an anticipated significant reduction in nociceptive behaviors in the inflammatory phase. |
References
- 1. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bethanycdykesmd.com [bethanycdykesmd.com]
- 6. The role of GABA in the mediation and perception of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct synaptic mechanisms underlying the analgesic effects of γ-aminobutyric acid transporter subtypes 1 and 3 inhibitors in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinal GABA transporter 1 contributes to evoked-pain related behavior but not resting pain after incision injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of NO-711 in Studying Synaptic Plasticity: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
NO-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft. By blocking GAT-1, this compound elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission. This modulation of the excitatory/inhibitory balance has profound effects on synaptic plasticity, the cellular basis of learning and memory. These application notes provide a comprehensive guide to using this compound as a tool to investigate synaptic plasticity, with a focus on long-term potentiation (LTP). We present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
This compound is a derivative of guvacine and acts as a competitive inhibitor at the GAT-1 transporter. Its primary mechanism is the blockade of GABA reuptake into presynaptic neurons and surrounding glial cells.[1] This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, resulting in enhanced activation of postsynaptic GABAA and GABAB receptors. The subsequent increase in inhibitory tone can significantly alter the threshold for inducing synaptic plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[2][3]
Data Presentation
The following tables summarize the key quantitative data regarding this compound's potency and its effects on synaptic plasticity.
Table 1: Inhibitory Potency of this compound on GABA Transporters
| Transporter Subtype | Species | IC50 (µM) |
| GAT-1 | Human | 0.04[1][3] |
| GAT-1 | Rat | 0.38[3] |
| GAT-2 | Rat | 171[1][3] |
| GAT-3 | Human | 1700[1][3] |
Table 2: Effect of this compound on Synaptic Plasticity in the Hippocampus
| Preparation | Synaptic Pathway | Induction Protocol | This compound Concentration (µM) | Effect on Plasticity | Quantitative Change in fEPSP Slope |
| Mouse Hippocampal Slices | Schaffer collateral-CA1 | Theta Burst Stimulation (TBS) | 20 | Impairment of LTP | Potentiation reduced to 110.2 ± 4.3% of baseline, compared to 150.5 ± 5.1% in control.[3] |
| Mouse Hippocampal Slices | Schaffer collateral-CA1 | High-Frequency Stimulation (HFS) | 20 | No significant effect on LTP | Not significantly different from control.[2] |
| Mouse Hippocampal Slices | Schaffer collateral-CA1 | Low-Frequency Stimulation (LFS) | 20 | No significant effect on LTD | Not significantly different from control.[2] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Assessing the Impact of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details the methodology for studying the effect of this compound on LTP at the Schaffer collateral-CA1 synapse, a widely studied model of synaptic plasticity.
1. Materials and Reagents:
-
This compound hydrochloride (stored as a stock solution in water or DMSO)
-
Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose.
-
Carbogen gas (95% O2 / 5% CO2)
-
Standard dissection tools, vibratome, and brain slice holding chamber.
-
Submerged recording chamber and perfusion system.
-
Electrophysiology setup including amplifier, digitizer, stimulator, and data acquisition software.
-
Borosilicate glass capillaries for pulling recording and stimulating electrodes.
2. Acute Hippocampal Slice Preparation:
-
Deeply anesthetize a young adult mouse or rat according to approved institutional protocols and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogen-saturated aCSF.
-
Cut 350-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature (22-25°C) and allow them to recover for at least one hour prior to experimentation.
3. Electrophysiological Recording:
-
Place a single slice in the recording chamber, fully submerged and continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Position a bipolar stimulating electrode (e.g., tungsten) in the stratum radiatum of the CA1 region to activate the Schaffer collateral afferents.
-
Place a glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance) in the stratum radiatum of CA1, approximately 200-400 µm from the stimulating electrode, to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver test pulses at a low frequency (e.g., 0.05 Hz) to evoke baseline fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20 minutes.
4. Pharmacological Application:
-
Prepare the final concentration of this compound (e.g., 20 µM) in aCSF from a stock solution.[3]
-
Switch the perfusion system to the aCSF containing this compound.
-
Allow the slice to equilibrate in the this compound solution for a minimum of 20 minutes before inducing LTP, while continuing to monitor the baseline fEPSP.
5. LTP Induction and Post-Induction Recording:
-
Induce LTP using a Theta Burst Stimulation (TBS) protocol, as this form of plasticity is sensitive to GABAergic modulation.[2][4][5] A standard TBS protocol consists of 10 bursts delivered at 5 Hz, with each burst containing 4 pulses at 100 Hz.
-
Immediately following the TBS, resume recording fEPSPs at the baseline test pulse frequency for at least 60 minutes to observe the induction and maintenance of LTP.
-
For data analysis, measure the initial slope of the fEPSP. Normalize the slope values from the post-TBS period to the average slope of the last 10 minutes of the baseline recording. The magnitude of LTP is typically quantified as the average percentage increase in the fEPSP slope during the final 10 minutes of the recording period.
-
Compare the results from this compound treated slices with control slices that underwent the same stimulation protocol in the absence of the drug.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and procedures described.
Caption: Signaling pathway illustrating how this compound enhances GABAergic inhibition.
Caption: Step-by-step experimental workflow for an LTP study using this compound.
Caption: Logical relationship detailing how this compound-mediated GAT-1 inhibition leads to LTP impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA transporter-1 activity modulates hippocampal theta oscillation and theta burst stimulation-induced long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Transporter-1 Activity Modulates Hippocampal Theta Oscillation and Theta Burst Stimulation-Induced Long-Term Potentiation | Journal of Neuroscience [jneurosci.org]
- 4. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theta-burst LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting NO-711 solubility issues in saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NO-711, focusing on solubility issues in saline and other physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound hydrochloride?
Q2: Is this compound stable in solution?
A2: this compound is known to be photosensitive.[1][2] Therefore, it is recommended to protect solutions from light by using amber vials or covering the container with aluminum foil. The stability of this compound in aqueous solutions over time has not been extensively reported, so it is best practice to prepare fresh solutions for each experiment.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking the reuptake of the neurotransmitter GABA from the synaptic cleft, it increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.
Quantitative Data Summary
Due to the limited availability of public data on the solubility of this compound in physiological saline, the following table summarizes the known solubility information. Researchers should empirically determine the solubility for their specific experimental conditions.
| Solvent | Concentration | Temperature | Notes |
| Water (H₂O) | 10 mg/mL | 60 °C | [1][2] |
| DMSO | 2 mg/mL | Not Specified | [1] |
| Saline (0.9% NaCl) | Not Reported | Not Reported | Solubility may be lower than in pure water due to the common ion effect. |
| PBS | Not Reported | Not Reported | Solubility can be pH-dependent. |
Experimental Protocols
Protocol for Preparing this compound Solution in Saline (General Procedure)
This protocol is a general guideline based on standard laboratory practices for preparing solutions for in vivo and in vitro experiments.
-
Pre-warming the Solvent: Warm the sterile saline (0.9% NaCl) to 37°C. This may aid in the dissolution process.
-
Weighing this compound: Weigh the desired amount of this compound hydrochloride powder in a sterile container.
-
Initial Dissolution: Add a small amount of the pre-warmed saline to the this compound powder and vortex briefly.
-
Final Volume Adjustment: Gradually add the remaining saline to reach the final desired concentration.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a bath sonicator for 5-10 minutes. Avoid excessive heating.
-
pH Adjustment (if necessary): Check the pH of the solution. If it is too acidic or basic for the intended experiment, adjust it slowly with dilute NaOH or HCl. Be aware that changing the pH can affect the solubility.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.
-
Light Protection: Store the final solution in a light-protected container (e.g., an amber vial or a vial wrapped in aluminum foil).
-
Use Freshly Prepared: For best results, use the solution immediately after preparation.
Troubleshooting Guide
Issue: this compound hydrochloride is not dissolving in saline at the desired concentration.
Below is a troubleshooting workflow to address this issue.
Visualizations
Mechanism of Action: GAT-1 Inhibition by this compound
The following diagram illustrates the effect of this compound on a GABAergic synapse.
References
Technical Support Center: Optimizing NO-711 Concentration for Maximal GAT-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NO-711 for the selective inhibition of the GABA transporter 1 (GAT-1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the successful design and execution of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Question | Answer |
| Why am I seeing inconsistent or no inhibition of GABA uptake? | 1. Suboptimal this compound Concentration: Ensure you are using a concentration appropriate for your experimental system. The IC50 of this compound can vary between species and cell types. A concentration of 10 µM is often used for significant inhibition in rat spinal dorsal horn neurons[1]. For human GAT-1, the IC50 is as low as 0.04 µM[2][3]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.2. Incorrect Experimental Conditions: GAT-1 transport is dependent on Na+ and Cl- ions[4][5]. Verify that your buffers contain physiological concentrations of these ions. The transport process is also electrogenic, meaning it is influenced by the membrane potential[4]. Ensure that your experimental conditions do not inadvertently alter the membrane potential in a way that would affect GAT-1 activity.3. Reagent Instability: this compound hydrochloride is soluble in water (up to 10 mM) and DMSO (up to 100 mM)[3]. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically desiccated at +4°C[3]. |
| How can I be sure the observed effects are specific to GAT-1 inhibition? | 1. Use of Appropriate Controls: Include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent itself. Additionally, using a structurally different GAT-1 inhibitor, such as tiagabine, can help confirm that the observed effects are due to GAT-1 inhibition[6][7].2. Assess Off-Target Effects: this compound is highly selective for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1)[2][3][6]. However, at very high concentrations, off-target effects are possible. If you suspect off-target effects, consider testing the effect of this compound on cells that do not express GAT-1 or using molecular techniques like siRNA to knock down GAT-1 expression and see if the effect of this compound is abolished. |
| I am observing unexpected changes in neuronal activity that are not consistent with GABA uptake inhibition. What could be the cause? | 1. Network Effects: Inhibition of GAT-1 increases extracellular GABA levels, which can lead to complex downstream effects on neuronal networks. For example, increased GABAergic tone can reduce the release of other neurotransmitters like aspartate and glutamate[8]. These network effects can vary depending on the brain region and the specific neuronal circuits involved.2. Activation of Different GABA Receptor Subtypes: The increased extracellular GABA resulting from GAT-1 inhibition can activate both synaptic and extrasynaptic GABA receptors, which may have different physiological roles[9]. |
| What is the difference between IC50 and Ki values for this compound, and which one should I use? | The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a biological process by 50% under specific experimental conditions. It is an operational parameter that can be influenced by factors such as substrate concentration[10][11]. The Ki is the inhibition constant, which represents the dissociation constant of the inhibitor from the enzyme or transporter. It is a more direct measure of the inhibitor's binding affinity and is independent of substrate concentration[11]. For competitive inhibitors, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation[11]. While both values are useful, the Ki is a more fundamental measure of inhibitor potency. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1)[2][3]. GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells[4][5]. By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission[8]. |
| What is the selectivity profile of this compound? | This compound is highly selective for GAT-1. Its potency at GAT-1 is significantly higher than at other GABA transporters. For instance, the IC50 for human GAT-1 is 0.04 µM, while for rGAT-2, hGAT-3, and hBGT-1, the IC50 values are 171 µM, 1700 µM, and 622 µM, respectively[3]. |
| What are the recommended starting concentrations for in vitro and in vivo experiments? | In Vitro: For cell-based assays, a common starting concentration is 1-10 µM[1][2]. However, due to the high potency of this compound, especially on human GAT-1, it is advisable to perform a dose-response curve starting from the low nanomolar range.In Vivo: For systemic administration in mice, doses of 1-10 mg/kg have been shown to have physiological effects[12]. For local administration via microdialysis in rats, concentrations ranging from 10-300 µM have been used[8]. The optimal dose will depend on the animal model, route of administration, and the specific research question. |
| How should I prepare and store this compound solutions? | This compound hydrochloride is soluble in water (up to 10 mM) and DMSO (up to 100 mM)[3]. For most biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound on GAT-1 and Other GABA Transporters
| Transporter | Species | Experimental System | IC50 (µM) | Reference |
| GAT-1 | Human | Cloned transporter | 0.04 | [2][3] |
| GAT-1 | Rat | Cloned transporter | 0.38 | [2] |
| GAT-1 | Rat | Brain synaptosomes | 0.047 | [2] |
| GAT-1 | Rat | Neuronal cultures | 1.238 | [2] |
| GAT-1 | Rat | Glial cultures | 0.636 | [2] |
| GAT-2 | Rat | Cloned transporter | 171 | [2][3] |
| GAT-3 | Human | Cloned transporter | 1700 | [2][3] |
| GAT-3 | Rat | Cloned transporter | 349 | [2] |
| BGT-1 | Human | Cloned transporter | 622 | [3] |
Table 2: Inhibition Constant (Ki) of this compound for GAT-1
| Experimental System | Ki (nM) | Reference |
| GAT-1 expressed in Xenopus oocytes | 95 | [4] |
Experimental Protocols
Protocol 1: [³H]GABA Uptake Assay in Cultured Cells
This protocol is designed to measure the inhibitory effect of this compound on GAT-1-mediated GABA uptake in a cell line stably expressing the transporter.
Materials:
-
HEK-293 cells stably expressing GAT-1
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 Glucose, pH 7.4)
-
[³H]GABA
-
Unlabeled GABA
-
This compound
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the GAT-1 expressing HEK-293 cells in 24-well plates and grow to confluence.
-
Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer.
-
Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of this compound or vehicle control in KRH buffer.
-
Initiation of Uptake: Add the [³H]GABA/GABA solution to each well to initiate the uptake reaction. The final concentration of GABA should be close to its Km for GAT-1.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 1-10 minutes) during which GABA uptake is linear.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a GAT-1 inhibitor or at 4°C). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This protocol measures the ability of this compound to displace a radiolabeled ligand that binds to GAT-1.
Materials:
-
Cell membranes prepared from cells or tissues expressing GAT-1
-
Radiolabeled GAT-1 ligand (e.g., [³H]tiagabine)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound or vehicle.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled GAT-1 ligand). Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 6. embopress.org [embopress.org]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xenotech.com [xenotech.com]
- 11. researchgate.net [researchgate.net]
- 12. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating Off-Target Effects of NO-711 at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the use of NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT1). It addresses potential off-target effects, particularly at high concentrations, and offers troubleshooting advice and detailed experimental protocols to ensure the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as NNC-711, is a potent and selective inhibitor of the GABA Transporter 1 (GAT1). GAT1 is a crucial protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By inhibiting GAT1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This inhibitory action on GABA reuptake is the primary mechanism through which this compound exerts its effects.
Q2: How selective is this compound for GAT1 over other GABA transporters?
This compound exhibits a high degree of selectivity for GAT1. The table below summarizes the inhibitory potency (IC50) of this compound against various GABA transporters. A lower IC50 value indicates higher potency.
| Transporter | IC50 (µM) | Selectivity vs. GAT1 |
| GAT1 | 1.0 | - |
| GAT2 | 740 | 740-fold |
| GAT3 | 350 | 350-fold |
| Betaine/GABA Transporter 1 (BGT1) | 3,570 | 3,570-fold |
This data clearly demonstrates that significantly higher concentrations of this compound are required to inhibit other GABA transporters, highlighting its selectivity for GAT1 under typical experimental conditions.
Q3: What are the potential off-target effects of this compound, especially at high concentrations?
While this compound is highly selective for GAT1, using it at high concentrations increases the risk of interactions with other molecular targets. A comprehensive off-target screening panel for this compound is not publicly available. However, based on the pharmacology of similar compounds and the structural similarities between neurotransmitter transporters, potential off-target interactions at high concentrations could include:
-
Monoamine Transporters: These include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Off-target inhibition of these transporters could lead to alterations in dopaminergic, noradrenergic, and serotonergic signaling, respectively.
-
Serotonin (5-HT) Receptors: The diverse family of 5-HT receptors is involved in a wide range of physiological and behavioral processes. Unintended interactions with these receptors could produce a variety of confounding effects.
It is crucial to use the lowest effective concentration of this compound to minimize the risk of these potential off-target effects.
Q4: I am observing unexpected phenotypes in my experiment when using high concentrations of this compound. How can I troubleshoot this?
Unexpected results at high concentrations of any compound may be due to off-target effects. Here is a troubleshooting guide to help you investigate these observations:
| Observed Issue | Potential Cause (Off-Target) | Troubleshooting Steps |
| Changes in locomotor activity, stereotypy, or reward-seeking behavior. | Inhibition of the Dopamine Transporter (DAT). | 1. Conduct a dose-response curve: Determine if the effect is only present at high concentrations. 2. Use a selective DAT inhibitor as a positive control: Compare the phenotype to that induced by a known DAT inhibitor. 3. Perform a DAT inhibition assay: Directly measure the effect of high-concentration this compound on dopamine uptake. |
| Alterations in arousal, anxiety, or cardiovascular parameters (heart rate, blood pressure). | Inhibition of the Norepinephrine Transporter (NET). | 1. Perform a dose-response analysis. 2. Use a selective NET inhibitor as a positive control. 3. Conduct a NET inhibition assay. |
| Changes in mood-related behaviors (e.g., in forced swim or tail suspension tests), appetite, or sleep-wake cycles. | Inhibition of the Serotonin Transporter (SERT) or interaction with 5-HT receptors. | 1. Establish a clear dose-response relationship. 2. Use selective SERT inhibitors or 5-HT receptor agonists/antagonists as controls. 3. Perform SERT inhibition and 5-HT receptor binding assays. |
| General cellular toxicity or unexpected changes in cell signaling pathways. | Interaction with a wide range of unknown off-targets. | 1. Perform a cell viability assay (e.g., MTT, LDH) at various concentrations. 2. Consider a broad off-target screening panel (e.g., CEREP safety panel) if the issue persists and is critical to your research. 3. Use a structurally distinct GAT1 inhibitor to see if the phenotype is replicated. |
Experimental Protocols
To assist in verifying the on-target activity and investigating potential off-target effects of this compound, we provide the following detailed experimental protocols.
Protocol 1: In Vitro GAT1 Inhibition Assay using [³H]GABA Uptake
This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT1.
Materials:
-
HEK293 cells stably expressing human GAT1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
This compound stock solution (in DMSO)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Plating: Seed GAT1-expressing HEK293 cells in poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Assay Solutions:
-
Prepare a solution of [³H]GABA and unlabeled GABA in KRH buffer to a final GABA concentration at or below the Km for GAT1 (typically 1-10 µM). The final [³H]GABA concentration should be optimized for a good signal-to-noise ratio.
-
Prepare serial dilutions of this compound in KRH buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Performance:
-
On the day of the assay, wash the cell monolayer twice with KRH buffer.
-
Pre-incubate the cells with 200 µL of KRH buffer containing the desired concentration of this compound or vehicle (for total uptake) for 10-20 minutes at 37°C.
-
To determine non-specific uptake, add a high concentration of a known GAT1 inhibitor (e.g., 1 mM tiagabine) to a set of wells.
-
Initiate the uptake by adding 200 µL of the [³H]GABA/GABA solution to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percent inhibition of specific uptake against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Radioligand Binding Assay for GAT1
This protocol can be adapted to assess the binding of this compound to GAT1 or other potential off-targets by using a suitable radioligand.
Materials:
-
Cell membranes prepared from cells expressing the target of interest (e.g., GAT1, DAT, SERT, or 5-HT receptors)
-
Radioligand specific for the target (e.g., [³H]tiagabine for GAT1)
-
Unlabeled ligand for non-specific binding determination
-
This compound stock solution
-
Assay buffer (specific to the target)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor/transporter.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of an unlabeled specific ligand.
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity trapped on the filters.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
GABAergic Synapse and GAT1 Inhibition
Caption: Mechanism of GABAergic neurotransmission and inhibition by this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: Troubleshooting workflow for unexpected effects of this compound.
How to prevent NO-711 degradation in solution
Welcome to the technical support center for NO-711. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a potent and selective GABA transporter 1 (GAT-1) inhibitor. In neuroscience research, it is frequently used to study the role of GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft, thereby increasing its extracellular concentration. This modulation of GABA levels is critical in investigating epilepsy, anxiety, and other neurological disorders.
Q2: What are the known stability issues with this compound in solution?
The primary stability concern for this compound is its sensitivity to light (photosensitivity). Exposure to light can lead to photodegradation, altering its chemical structure and reducing its efficacy as a GAT-1 inhibitor. Additionally, like many small molecules, its stability in solution can be influenced by factors such as pH, temperature, and the choice of solvent.
Q3: What are the recommended solvents for preparing this compound stock solutions?
This compound hydrochloride is soluble in water and DMSO. For aqueous solutions, solubility is reported as 10 mg/mL at 60 °C. In DMSO, its solubility is 2 mg/mL. The choice of solvent should be guided by the experimental requirements, including compatibility with the biological system being studied.
Q4: How should I store this compound as a solid and in solution to prevent degradation?
-
Solid Form: Store the solid powder in a tightly sealed container, desiccated, and protected from light at -20°C for long-term storage.
-
Stock Solutions: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month. All solutions should be stored in light-protecting containers (e.g., amber vials).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions and provides step-by-step instructions to mitigate them.
Issue 1: Inconsistent or lower-than-expected experimental results.
This is often the first indication of this compound degradation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Work in low-light conditions: Prepare and handle all this compound solutions under dim lighting. 2. Use light-protecting containers: Store stock and working solutions in amber vials or tubes wrapped in aluminum foil. 3. Minimize light exposure during experiments: Shield experimental setups from direct light sources. |
| Improper Storage | 1. Verify storage temperature: Ensure that both solid this compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C). 2. Aliquot stock solutions: Avoid multiple freeze-thaw cycles by preparing and storing single-use aliquots. |
| Incorrect pH of the working solution | 1. Measure the pH of your final experimental buffer: While specific pH stability data for this compound is limited, the stability of related compounds like GABA is known to be pH-dependent. Significant deviations from a neutral pH could potentially accelerate degradation. 2. Use freshly prepared buffers: Ensure the quality and pH of your buffers before adding this compound. |
| Chemical Incompatibility | 1. Review all components in your experimental solution: Be aware of potentially reactive species, such as strong oxidizing or reducing agents, that could interact with this compound. |
Issue 2: Visible precipitation in the this compound solution.
Precipitation can occur upon dilution or after a period of storage.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffers | 1. Prepare an intermediate dilution: When diluting a DMSO stock solution into an aqueous buffer, perform a stepwise dilution to prevent rapid changes in solvent polarity that can cause precipitation. 2. Use a co-solvent: If precipitation persists, consider the use of a small, biocompatible amount of a co-solvent like PEG400 or Tween 80 in your final working solution. Ensure the final concentration of any co-solvent is compatible with your experimental system. |
| Solution has exceeded its stable storage time | 1. Prepare fresh solutions: If the solution has been stored beyond the recommended period (1 month at -20°C or 6 months at -80°C), it is advisable to prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 386.87 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under low-light conditions, weigh out 3.87 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, light-protecting vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Purity
This protocol provides a general framework for a stability-indicating HPLC method. Method parameters may need to be optimized for your specific equipment and degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Monitor at the λmax of this compound (determine experimentally, typically in the UV range) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
To assess stability, inject a sample of the this compound solution that has been subjected to specific conditions (e.g., light exposure, elevated temperature, different pH).
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The percentage of remaining this compound can be calculated by comparing the peak area in the stressed sample to that of the unstressed standard.
Visual Guides
Technical Support Center: NO-711 in Long-Term Potentiation (LTP) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues with the GABA transporter-1 (GAT-1) inhibitor, NO-711, in long-term potentiation (LTP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect synaptic transmission?
A1: this compound is a selective inhibitor of the GABA transporter-1 (GAT-1). By blocking GAT-1, this compound reduces the reuptake of GABA from the synaptic cleft, leading to an increase in ambient GABA levels and a prolongation of GABAergic inhibitory postsynaptic potentials (IPSPs). This enhancement of GABAergic transmission results in increased tonic inhibition of neurons.
Q2: Why is the choice of LTP induction protocol critical when using this compound?
A2: The impact of this compound on LTP is highly dependent on the stimulation protocol used. Studies have shown that this compound can impair LTP induced by theta-burst stimulation (TBS) but has little to no effect on LTP induced by high-frequency stimulation (HFS).[1] This is because the prolonged inhibition caused by this compound can interfere with the repeated, patterned stimulation of TBS.
Q3: What is the expected qualitative effect of this compound on theta-burst stimulation (TBS)-induced LTP?
A3: The primary effect of this compound on TBS-induced LTP is an impairment or complete blockade of potentiation. This occurs because the enhanced and prolonged GABAergic inhibition suppresses the postsynaptic depolarization required during the theta-burst trains, thereby preventing the necessary activation of NMDA receptors and downstream signaling cascades for LTP induction.[1]
Q4: Can this compound affect baseline synaptic transmission?
A4: this compound is not expected to significantly alter basal single-pulse evoked field excitatory postsynaptic potentials (fEPSPs). However, by increasing tonic inhibition, it can subtly modulate overall network excitability. Its more pronounced effects are observed during specific patterns of synaptic activity, like those used in LTP induction.
Troubleshooting Guide
Problem 1: Failure to Induce LTP with Theta-Burst Stimulation (TBS) in the Presence of this compound.
-
Possible Cause 1: Excessive GABAergic Inhibition.
-
Explanation: this compound potentiates GABAergic inhibition, which can shunt the depolarization required for NMDA receptor activation during TBS. The repeated bursts at theta frequency are particularly susceptible to this prolonged inhibition.[1]
-
Solution:
-
Reduce this compound Concentration: Titrate down the concentration of this compound to a level that still engages the target without completely abolishing LTP.
-
Switch to a High-Frequency Stimulation (HFS) Protocol: HFS, typically a single or a few high-frequency trains, is less sensitive to the prolonged inhibitory effects of this compound and may still induce LTP.[1]
-
Co-application of a GABAA Receptor Antagonist: In some experimental contexts, a low dose of a GABAA receptor antagonist, like bicuculline or picrotoxin, can be used to counteract the excessive inhibition and rescue LTP. This should be done cautiously as it can induce epileptiform activity.
-
-
-
Possible Cause 2: Altered Paired-Pulse Facilitation (PPF).
-
Explanation: While this compound's primary effect is postsynaptic, enhanced presynaptic GABAB receptor activation due to increased ambient GABA could potentially modulate presynaptic transmitter release, which is reflected in changes to PPF.
-
Solution:
-
Measure PPF: Assess PPF before and after this compound application to determine if there are significant presynaptic effects at the concentration used.
-
Adjust Stimulation Intensity: If PPF is altered, you may need to re-evaluate and adjust your baseline stimulation intensity to ensure you are starting from a consistent presynaptic state.
-
-
Problem 2: Variability in LTP magnitude with this compound.
-
Possible Cause 1: Inconsistent Drug Application and Wash-in Time.
-
Explanation: Insufficient time for this compound to reach equilibrium in the slice can lead to variable effects on GABAergic tone and consequently on LTP.
-
Solution:
-
Standardize Wash-in Period: Ensure a consistent and adequate wash-in period for this compound (typically 20-30 minutes) before starting baseline recordings and LTP induction.
-
Verify Perfusion System: Check your perfusion system for consistent flow rates and proper solution exchange to ensure even drug distribution throughout the slice.
-
-
-
Possible Cause 2: Slice Health and Interneuron Viability.
-
Explanation: The effects of this compound are dependent on the health and activity of GABAergic interneurons. Poor slice health can lead to inconsistent interneuron firing and thus variable responses to GAT-1 inhibition.
-
Solution:
-
Optimize Slice Preparation: Follow best practices for acute slice preparation to ensure the health of all neuronal populations, including interneurons.
-
Monitor Slice Viability: Regularly assess the viability of your slices through electrophysiological parameters like the amplitude and stability of baseline fEPSPs.
-
-
Data Presentation
Table 1: Effect of GAT-1 Inhibition on TBS-Induced LTP in Hippocampal CA1
| GAT-1 Inhibitor | Concentration | LTP Induction Protocol | Effect on fEPSP Slope Potentiation (60 min post-induction) | Reference |
| This compound | 10 µM | Theta-Burst Stimulation (TBS) | Significant impairment | [1] |
| GAT-1 Knockout | - | Theta-Burst Stimulation (TBS) | Significant impairment | [1] |
| Tiagabine | 5 µM (intracerebral) | N/A (prevents impairment in a disease model) | Prevents LTP impairment | [2] |
Note: Quantitative data for the direct effect of specific this compound concentrations on the percentage of LTP inhibition can vary between experimental setups. Researchers should perform concentration-response experiments to determine the optimal concentration for their specific research question.
Experimental Protocols
Standard Theta-Burst Stimulation (TBS) Protocol for Hippocampal Slices
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber at 32-34°C, continuously perfused with oxygenated aCSF.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: After obtaining a stable baseline fEPSP for at least 20-30 minutes at a stimulation intensity that elicits 30-40% of the maximal response, apply this compound to the perfusion bath if required. Allow for a 20-30 minute wash-in period.
-
LTP Induction (TBS): Deliver a theta-burst stimulation pattern. A common protocol consists of 10 trains of 4 pulses at 100 Hz, with the trains delivered at 5 Hz (i.e., every 200 ms).
-
Post-Induction Recording: Record the fEPSP slope for at least 60 minutes post-TBS to assess the induction and maintenance of LTP.
Mandatory Visualizations
Caption: this compound's impact on the LTP signaling pathway.
References
Addressing variability in behavioral responses to NO-711
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NO-711 in behavioral experiments. The information is designed to help address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] Its primary mechanism of action is to block the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft back into neurons and glial cells.[2] This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission.[2]
Q2: I am observing a high degree of variability in the behavioral responses to this compound in my experiments. What are the potential causes?
A2: Variability in behavioral responses to this compound can arise from several factors, including:
-
Animal Strain: Different inbred mouse strains can exhibit distinct behavioral phenotypes and drug responses.
-
Sex: Sex-based differences in neurobiology and pharmacology can influence the effects of CNS-active compounds.
-
Route of Administration: The method of drug delivery (e.g., intraperitoneal vs. oral) can significantly alter its pharmacokinetic and pharmacodynamic profile.
-
Dose Selection: The behavioral effects of this compound can be dose-dependent, with the potential for non-linear or biphasic dose-response relationships.
-
Experimental Conditions: Factors such as the time of day of testing, habituation procedures, and the specific parameters of the behavioral assay can all contribute to variability.
-
Drug Formulation: The stability and solubility of the this compound solution can impact its effective concentration.
Q3: Are there known off-target effects of this compound that could confound my results?
A3: this compound is known to be a highly selective inhibitor for GAT-1. However, like any pharmacological agent, the potential for off-target effects increases at higher concentrations. It is crucial to use the lowest effective dose to minimize the risk of engaging other molecular targets.
Q4: How does the expression of GAT-1 in the brain influence the effects of this compound?
A4: GAT-1 is not uniformly distributed throughout the brain. It is highly expressed in regions such as the cerebral cortex, hippocampus, and cerebellum.[3] Moreover, GAT-1 is found on both presynaptic terminals of GABAergic neurons and on astrocytes.[1][4] This differential expression pattern means that the effects of this compound can be region- and cell-type specific, contributing to a complex behavioral output.
Troubleshooting Guides
Issue 1: Inconsistent results in anxiety-like behavior assays (e.g., Elevated Plus Maze).
-
Potential Cause: Strain-dependent differences in baseline anxiety levels.
-
Troubleshooting Steps:
-
Verify Strain-Specific Phenotypes: Be aware that different mouse strains have well-documented differences in anxiety-like behaviors. For example, BALB/c mice are generally considered to be more anxious than C57BL/6 mice.
-
Conduct Strain-Specific Dose-Response Studies: The effective dose of this compound to modulate anxiety-like behavior may differ between strains. It is recommended to perform a dose-response study for each strain used.
-
Standardize Experimental Conditions: Ensure that all experimental parameters, including lighting conditions, handling procedures, and time of day for testing, are kept consistent across all animals and experimental groups.
-
-
Potential Cause: Sex-dependent effects of this compound.
-
Troubleshooting Steps:
-
Include Both Sexes in a Balanced Design: Whenever possible, include both male and female animals in your experimental design to identify potential sex-specific effects.
-
Analyze Data for Each Sex Separately: Initially, analyze the behavioral data for males and females separately to determine if there are significant sex differences in the response to this compound.
-
Consider the Estrus Cycle in Females: In female rodents, the stage of the estrous cycle can influence anxiety-like behavior and drug responses. Consider monitoring the estrous cycle and either testing at a specific stage or ensuring that all stages are evenly distributed across experimental groups.
-
Issue 2: Variable effects on locomotor activity.
-
Potential Cause: Biphasic or non-linear dose-response relationship.
-
Troubleshooting Steps:
-
Perform a Wide-Range Dose-Response Study: Test a broad range of this compound doses to fully characterize its effects on locomotor activity. Some compounds can produce hyperactivity at low doses and hypoactivity at high doses, or vice versa.
-
Carefully Select Doses for a Specific Effect: Based on the dose-response curve, select doses that reliably produce the desired effect (e.g., an increase or decrease in locomotor activity) for subsequent experiments.
-
Consider Habituation: The effect of this compound on locomotor activity can be influenced by the novelty of the testing environment. Ensure that all animals are habituated to the testing arena for a consistent period before drug administration.
-
-
Potential Cause: Differences in drug absorption and distribution based on the route of administration.
-
Troubleshooting Steps:
-
Choose the Most Appropriate Route of Administration: Intraperitoneal (IP) injections generally lead to faster and more complete absorption compared to oral (PO) administration, which is subject to first-pass metabolism.[5] The choice of route should be justified based on the experimental question.
-
Maintain Consistency in Administration Technique: Ensure that the injection technique is consistent for all animals to minimize variability in drug delivery.
-
Consider Bioavailability: If comparing results across studies that use different routes of administration, be mindful of potential differences in bioavailability.
-
Issue 3: Inconsistent anticonvulsant effects.
-
Potential Cause: Strain-dependent differences in seizure thresholds.
-
Troubleshooting Steps:
-
Determine Baseline Seizure Thresholds: Establish the baseline seizure threshold for the specific seizure induction method (e.g., pentylenetetrazol, maximal electroshock) in the mouse strain being used.
-
Conduct Strain-Specific Efficacy Studies: The effective dose (ED50) of an anticonvulsant can vary significantly between mouse strains.[3][6] It is crucial to determine the ED50 of this compound for each strain under investigation.
-
Control for Factors Affecting Seizure Threshold: Be aware that factors such as age, sex, and the time of day can influence seizure susceptibility.
-
Data Presentation
Table 1: Illustrative Strain-Dependent Variability in Anticonvulsant Efficacy (Maximal Electroshock Seizure Test)
| Anticonvulsant Drug | Mouse Strain | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval |
| Valproic Acid | CF-1 | 190 | 165-214 |
| Valproic Acid | C57Bl/6 | 276 | 226-366 |
| Phenobarbital | CF-1 | 12.3 | 10.9-13.8 |
| Phenobarbital | C57Bl/6 | 15.4 | 13.5-17.6 |
Data adapted from a study on antiseizure drugs to illustrate the principle of strain-dependent variability.[3][6]
Table 2: Dose-Dependent Effects of this compound on Sleep Architecture in Mice
| Dose of this compound (mg/kg, i.p.) | Latency to NREM Sleep (min) | Total NREM Sleep (min) | Number of NREM Episodes |
| Vehicle | 25.3 ± 3.1 | 120.5 ± 8.2 | 15.6 ± 1.3 |
| 1 | 18.2 ± 2.5 | 145.7 ± 9.1 | 18.9 ± 1.5* |
| 3 | 12.5 ± 1.8 | 168.3 ± 10.5 | 22.4 ± 1.8 |
| 10 | 8.9 ± 1.2 | 185.1 ± 11.2 | 25.1 ± 2.0 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table is a representative example based on published findings.[7]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solubilization: this compound is soluble in aqueous solutions. For a stock solution, dissolve the weighed this compound in a small volume of the vehicle. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Vortexing: Vortex the solution thoroughly to ensure that the this compound is completely dissolved.
-
Dilution to Working Concentration: Prepare the final desired concentrations for injection by diluting the stock solution with the vehicle.
-
Administration (Intraperitoneal Injection):
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle, bevel up.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
The injection volume should typically be 5-10 mL/kg of body weight.
-
Protocol 2: Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[3][6][8][9][10]
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Place the mouse in the center of the maze, facing one of the enclosed arms.[9]
-
Data Collection: Allow the mouse to freely explore the maze for a 5-minute period.[3][6] Record the session using a video camera and tracking software.
-
Data Analysis: The primary measures of anxiety-like behavior are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Percentage of time spent in the open arms (Time in open arms / Total time in all arms) x 100.
-
Percentage of open arm entries (Entries into open arms / Total arm entries) x 100.
-
Total distance traveled can be used as a measure of general locomotor activity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for a behavioral study with this compound.
Caption: Troubleshooting logic for addressing variability.
References
- 1. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex-typical behavior of mice guided by differences in brain's gene activity [med.stanford.edu]
- 3. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred vs inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Reappraisal of GAT-1 Localization in Neocortex [frontiersin.org]
- 5. google.com [google.com]
- 6. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. A Study of Sex Differences in the Biological Pathways of Stress Regulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CNS Penetration of NO-711
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GAT1 inhibitor, NO-711. Our goal is to address specific issues you may encounter during your experiments to optimize its delivery to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its CNS penetration?
A1: Understanding the physicochemical properties of this compound is crucial for predicting its ability to cross the blood-brain barrier (BBB). While this compound is known to cross the BBB, its properties present certain challenges.[1][2] Key parameters are summarized in the table below.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Weight | 386.87 g/mol | [1] |
| Chemical Formula | C₂₁H₂₂N₂O₃ · HCl | [1] |
| Form | Powder | [1] |
| Solubility in Water | 10 mg/mL (at 60 °C) | [1][3] |
| Solubility in DMSO | Soluble | [4] |
| Disclaimer | Photosensitive | [1] |
Q2: My this compound solution is not stable. How can I improve its stability for in vivo experiments?
A2: this compound is photosensitive, so it is critical to protect it from light during storage and handling.[1] For in vivo experiments, prepare fresh solutions on the day of use. If using a stock solution in DMSO, store it at -20°C for long-term stability and protect it from light.[4] When diluting with aqueous buffers for administration, ensure the final concentration of DMSO is compatible with your experimental model and does not cause toxicity.
Q3: I am not observing the expected CNS effects after systemic administration of this compound. What could be the issue?
A3: Several factors could contribute to a lack of CNS effects. Consider the following troubleshooting steps:
-
Dosage: Ensure you are using an appropriate dose. In mice, intraperitoneal (i.p.) doses of 1, 3, and 10 mg/kg have been shown to produce CNS effects, such as enhanced non-rapid eye movement sleep.[5]
-
Route of Administration: The route of administration significantly impacts CNS penetration. While i.p. injection is common, direct nose-to-brain delivery can bypass the BBB more effectively for certain molecules.[6][7][8]
-
Formulation: The vehicle used to dissolve this compound can affect its bioavailability. DMSO is a common solvent, but its concentration should be minimized in the final formulation.[4][9][10][11]
-
Metabolism: Consider the metabolic stability of this compound in your animal model. Rapid metabolism could reduce the amount of compound reaching the CNS.
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), that can actively pump drugs out of the brain.[12][13][14] While this compound is reported to cross the BBB, high P-gp activity could limit its concentration in the CNS.
Troubleshooting Guides
Guide 1: Poor CNS Penetration with Systemic Administration
Problem: Low brain-to-plasma concentration ratio of this compound after intravenous or intraperitoneal injection.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Plasma Protein Binding | Determine the plasma protein binding of this compound. High binding reduces the free fraction of the drug available to cross the BBB. Consider co-administration with a displacing agent if compatible with your experimental design. |
| P-glycoprotein (P-gp) Efflux | Co-administer a P-gp inhibitor to see if it increases CNS penetration. Note that this can also increase systemic toxicity. Alternatively, consider formulation strategies like nanoparticles that can circumvent efflux transporters.[13][14] |
| Suboptimal Physicochemical Properties | While you cannot change the properties of this compound itself, you can modify its delivery. Encapsulating this compound in nanoparticles can improve its effective solubility and protect it from metabolism, thereby enhancing CNS delivery.[15][16][17][18] |
Guide 2: Inconsistent Results with Intranasal Delivery
Problem: High variability in CNS drug levels or behavioral outcomes following intranasal administration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Improper Administration Technique | Ensure a consistent and precise administration technique. For mice, specific handling and pipetting methods are crucial to target the olfactory region responsible for nose-to-brain transport.[6][7][8] The volume administered should be appropriate for the size of the animal to avoid drainage into the lungs or stomach.[6] |
| Formulation Issues | The formulation can impact absorption and retention in the nasal cavity. Consider using mucoadhesive agents to increase residence time. The use of permeation enhancers can also improve absorption across the nasal epithelium. |
| Rapid Mucociliary Clearance | The natural clearance mechanisms of the nasal cavity can remove the drug before it is absorbed. Formulations with bioadhesive properties can help counteract this. |
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in Mice (Awake Method)
This protocol is adapted from established methods for intranasal delivery to awake mice.[6][7]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline with a minimal, non-toxic percentage of DMSO for solubility)
-
Pipettor and tips
-
Timer
Procedure:
-
Acclimation: For 3-4 weeks prior to the experiment, acclimate the mice to handling to reduce stress responses.[6]
-
Preparation: Prepare the this compound solution fresh on the day of dosing. The typical volume for intranasal administration in mice is 20-30 µL.[6]
-
Restraint: Use a modified scruff grip to securely hold the mouse with its neck parallel to the floor. This precise grip is essential for effective delivery.[6]
-
Administration:
-
Observation: Monitor the mouse for any adverse reactions. Note any instances of the solution being snorted out, as this may affect the delivered dose.[6]
Protocol 2: Evaluation of BBB Penetration In Vivo
This protocol provides a general workflow for assessing the brain penetration of this compound.
Materials:
-
This compound formulation
-
Animal model (e.g., rats or mice)
-
Anesthesia (if required for blood and tissue collection)
-
Tools for blood collection (e.g., syringes, capillary tubes)
-
Tools for brain tissue harvesting
-
Analytical equipment for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or intranasal).
-
Sample Collection: At predetermined time points, collect blood samples and perfuse the brain with saline to remove intravascular drug.
-
Tissue Processing: Harvest the brain and homogenize the tissue.
-
Drug Quantification: Extract this compound from plasma and brain homogenates and quantify the concentrations using a validated analytical method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to determine the extent of BBB penetration.[19]
Visualizations
References
- 1. ≥98% (HPLC), GABA uptake inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. abmole.com [abmole.com]
- 3. This compound = 98 HPLC 145645-62-1 [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. gchemglobal.com [gchemglobal.com]
- 12. [PDF] Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery | Semantic Scholar [semanticscholar.org]
- 13. proventainternational.com [proventainternational.com]
- 14. mdpi.com [mdpi.com]
- 15. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. itmedicalteam.pl [itmedicalteam.pl]
- 17. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 18. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Effects of NO-711 on Neuronal Firing
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected effects of the GABA transporter 1 (GAT-1) inhibitor, NO-711, in neuronal firing experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is the expected effect of this compound on neuronal firing and what is its mechanism of action?
Answer:
This compound is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] GAT-1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft back into neurons and glial cells.[1] By blocking GAT-1, this compound increases the extracellular concentration of GABA, leading to enhanced activation of GABA receptors (both GABA-A and GABA-B).[1] This enhanced inhibitory signaling is expected to decrease neuronal excitability and reduce the spontaneous firing rate of most neurons.[3]
The primary mechanism involves prolonging the presence of GABA in the synapse, which potentiates both phasic (synaptic) and tonic (extrasynaptic) inhibition.[4] This makes this compound a valuable tool for studying the role of GABAergic signaling in various neural circuits and its potential as a therapeutic agent for conditions characterized by excessive neuronal excitation, such as epilepsy.[1][2]
References
Technical Support Center: NO-711 Applications in Primary Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GAT-1 inhibitor, NO-711, in primary neuronal cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected neuronal death after treating my primary neuronal cultures with this compound. What could be the cause?
A1: While this compound is a selective GAT-1 inhibitor and can be neuroprotective in certain contexts, high concentrations or prolonged exposure can lead to neuronal death. The primary mechanism of this compound is to increase extracellular GABA concentrations by blocking its reuptake.[1] Paradoxically, excessive GABAergic stimulation can be toxic to neurons, a phenomenon known as GABA-mediated toxicity.[2] This is particularly relevant in developing neuronal cultures where high intracellular chloride can cause GABAergic responses to be depolarizing and potentially excitotoxic.
Troubleshooting Steps:
-
Optimize this compound Concentration: Review the concentration of this compound you are using. Studies have shown that concentrations up to 1 µM are generally not toxic to primary mesencephalic neurons.[3] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture type and experimental conditions.
-
Reduce Exposure Time: If you suspect toxicity, try reducing the duration of this compound exposure. Chronic activation of GABA receptors can lead to a slow neuronal death over several days.
-
Assess Culture Maturity: The developmental stage of your neurons can influence their response to GABA. Immature neurons may be more susceptible to GABA-induced excitotoxicity.
-
Control for GABAergic Overstimulation: If your experimental design allows, you can co-treat with a GABA-A receptor antagonist, such as bicuculline, to confirm if the observed toxicity is indeed mediated by excessive GABAergic signaling.[2]
Q2: My neurons are showing signs of stress (e.g., neurite blebbing, vacuolization) but are not yet dead. Could this be related to this compound treatment?
A2: Yes, sublethal toxicity can manifest as morphological changes. These signs of cellular stress could be precursors to apoptosis or necrosis and may be linked to the downstream effects of excessive GAT-1 inhibition. Potential underlying mechanisms include:
-
Oxidative Stress: An imbalance in the excitatory-inhibitory tone can lead to increased production of reactive oxygen species (ROS). While one study suggests this compound's protective effects are downstream of ROS production in a specific toxicity model, it is plausible that at higher, toxic concentrations, it could contribute to oxidative stress.[3]
-
Mitochondrial Dysfunction: Disruption of ion homeostasis and cellular signaling can impact mitochondrial health, leading to a decrease in mitochondrial membrane potential and reduced ATP production.
-
Excitotoxicity: In certain neuronal populations or developmental stages, sustained GABAergic depolarization can contribute to an excitotoxic cascade, similar to that seen with glutamate.
Troubleshooting Steps:
-
Assess Oxidative Stress: You can measure markers of oxidative stress, such as lipid peroxidation (e.g., malondialdehyde) or intracellular ROS levels using fluorescent probes.
-
Evaluate Mitochondrial Health: Assess the mitochondrial membrane potential using dyes like TMRM or JC-1.
-
Consider Antioxidants: Co-treatment with antioxidants, such as N-acetylcysteine or Vitamin E, may mitigate signs of cellular stress if oxidative damage is a contributing factor.
Q3: I am not seeing the expected potentiation of GABAergic inhibition with this compound. Why might this be?
A3: Several factors could contribute to a lack of effect:
-
This compound Concentration Too Low: Ensure you are using a concentration sufficient to inhibit GAT-1. The IC50 for this compound at human GAT-1 is approximately 40 nM.
-
Degradation of this compound: Ensure your stock solution is properly stored (desiccated at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Low Endogenous GABA Levels: this compound is a reuptake inhibitor, so its effect is dependent on the presence of endogenously released GABA. If your cultures have very low synaptic activity, the effect of blocking reuptake may be minimal.
-
Expression of Other GABA Transporters: While GAT-1 is the primary neuronal GABA transporter, other transporters (GAT-2, GAT-3, BGT-1) are also present, particularly in glial cells, and may compensate for GAT-1 inhibition.
Troubleshooting Steps:
-
Verify Compound Activity: If possible, test your batch of this compound in a functional assay with a known positive control.
-
Increase Neuronal Activity: If appropriate for your experiment, you can use a mild depolarizing stimulus (e.g., elevated potassium) to increase endogenous GABA release and enhance the observable effect of this compound.
-
Confirm GAT-1 Expression: Verify the expression of GAT-1 in your specific primary neuronal culture model using immunocytochemistry or western blotting.
Q4: Can this compound induce apoptosis in primary neuronal cultures?
A4: While direct studies demonstrating this compound-induced apoptosis are scarce, it is a plausible mechanism of cell death at supra-pharmacological concentrations or with prolonged exposure. An imbalance between excitatory and inhibitory neurotransmission can trigger apoptotic pathways.[3] The sustained elevation of intracellular calcium, even if initiated by depolarizing GABAergic currents, can activate caspases, particularly caspase-3, which is a key executioner of apoptosis.
Troubleshooting Steps:
-
Perform Apoptosis Assays: To determine if apoptosis is occurring, you can use assays such as TUNEL staining to detect DNA fragmentation, or immunocytochemistry for activated caspase-3.
-
Use Caspase Inhibitors: Co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3 inhibitor (e.g., Z-DEVD-FMK) can help determine if the observed cell death is caspase-dependent.
Data Presentation
Table 1: Reported Concentrations of this compound in In Vitro Neuronal Preparations and Observed Effects
| Concentration Range | Cell/Tissue Type | Observed Effect | Toxicity Noted | Reference |
| 1 nM - 1 µM | Primary Mesencephalic Neurons | Dose-dependent protection against malonate-induced toxicity. | No signs of toxicity. | [3] |
| 10 µM | Spinal Dorsal Horn Neurons (in slices) | Increased holding currents, indicating enhanced tonic GABAergic inhibition. | Not reported. | [4] |
| 10 µM | Dentate Gyrus Granule Cells (in slices) | Prolonged decay of evoked inhibitory postsynaptic currents (eIPSCs). | Not reported. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the concentration-dependent effects of this compound on the viability of primary neuronal cultures. The MTT assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal) plated in 96-well plates
-
This compound stock solution (in DMSO or water)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Plate primary neurons at a desired density in a 96-well plate and culture for the desired number of days in vitro (DIV) to allow for maturation.
-
This compound Treatment: Prepare serial dilutions of this compound in neuronal culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Activated Caspase-3 Immunocytochemistry
This protocol allows for the visualization of apoptotic neurons in culture following treatment with this compound by detecting the active form of caspase-3.
Materials:
-
Primary neuronal cultures grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-active Caspase-3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment: Treat the neuronal cultures with the desired concentrations of this compound (including a vehicle control and a positive control for apoptosis, e.g., staurosporine) for the chosen duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and then block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against active caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash three times with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show positive staining for active caspase-3. The percentage of apoptotic cells can be quantified by counting the number of active caspase-3 positive cells relative to the total number of DAPI-stained nuclei.
Mandatory Visualizations
References
- 1. GABA is toxic for mouse striatal neurones through a transporter-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA(A)-mediated toxicity of hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate and GABA imbalance promotes neuronal apoptosis in hippocampus after stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refinement of NO-711 Microinjection Techniques
Welcome to the technical support center for the refinement of NO-711 microinjection techniques. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the intracerebral administration of this compound, a potent and selective GABA transporter 1 (GAT-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). GAT-1 is a protein responsible for the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission in the brain. This mechanism is of interest for studying conditions related to GABAergic dysfunction, such as epilepsy and anxiety.
Q2: What is the recommended vehicle for dissolving this compound for in vivo microinjection?
A2: For in vivo microinjection, this compound hydrochloride is typically dissolved in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline. It is crucial to ensure the pH of the solution is within a physiological range (typically 7.2-7.4) to avoid tissue damage at the injection site. Some researchers may include a small percentage of a solubilizing agent like DMSO, but this should be kept to a minimum (ideally <1%) and its potential effects on the experimental outcomes should be carefully controlled for.
Q3: What are the potential off-target effects or side effects of this compound microinjection?
A3: While microinjection allows for targeted delivery, diffusion of this compound from the injection site can occur, potentially affecting neighboring brain regions. Systemic side effects of GAT-1 inhibitors, which could manifest with significant local diffusion, include tremor, ataxia, and sedation. It is also important to consider that excessive enhancement of GABAergic activity in the target region can lead to unintended network effects. Careful dose-response studies and histological verification of the injection site are essential to minimize and understand off-target effects.
Q4: How should this compound solutions be stored?
A4: For short-term storage (days to weeks), this compound solutions should be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The stability of this compound in aqueous solutions over extended periods should be considered, and freshly prepared solutions are always preferable for experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Clogged Injection Cannula | - Precipitation of this compound: The solubility of this compound may be limited in the chosen vehicle, especially at higher concentrations or lower temperatures.- Particulate matter in the solution: The solution may not have been properly filtered. | - Optimize Vehicle: Ensure the vehicle is appropriate and consider slight adjustments to pH if it improves solubility without compromising physiological compatibility.- Gentle Warming: Gently warm the solution before loading the syringe to ensure the compound is fully dissolved.- Filter the Solution: Filter the this compound solution through a 0.22 µm syringe filter before use.- Fresh Preparation: Prepare the solution fresh on the day of the experiment. |
| High Variability in Experimental Results | - Inconsistent Injection Volume: The injection pump may not be calibrated correctly, or there may be leakage from the syringe or tubing.- Incorrect Stereotaxic Targeting: Inaccurate coordinates or improper surgical technique can lead to injections in slightly different locations across animals.- Backflow of Injectate: Injecting the solution too quickly can cause it to flow back up the cannula track. | - Calibrate Equipment: Regularly calibrate the microinjection pump to ensure accurate and consistent delivery volumes.- Check for Leaks: Inspect all connections between the syringe, tubing, and cannula for any signs of leakage.- Refine Surgical Technique: Use a reliable stereotaxic atlas and ensure the animal's head is properly secured. Histologically verify cannula placement in a subset of animals.- Optimize Infusion Rate: Use a slow and steady infusion rate (e.g., 0.1-0.5 µL/min) to allow for proper diffusion into the brain tissue. Leave the cannula in place for a few minutes post-injection to minimize backflow. |
| Tissue Damage at the Injection Site | - Non-physiological Vehicle: The pH or osmolarity of the vehicle may be causing irritation or damage.- Mechanical Trauma: The injection cannula may be too large, or the injection rate too fast.- Chemical Toxicity: High concentrations of this compound or co-solvents like DMSO can be neurotoxic. | - Use Physiological Vehicle: Ensure the vehicle is aCSF or sterile saline with a pH between 7.2 and 7.4.- Use Appropriate Cannula Size: Select the smallest appropriate cannula gauge for the target brain region.- Slow Infusion Rate: A slower infusion rate reduces mechanical stress on the tissue.- Minimize Co-solvents: If DMSO or another co-solvent is necessary, use the lowest possible concentration and include a vehicle-only control group. |
| No Observable Effect of this compound | - Degraded Compound: The this compound may have degraded due to improper storage or handling.- Insufficient Dose: The concentration or volume of the injected solution may be too low to elicit a response.- Incorrect Targeting: The injection may have missed the intended brain region. | - Use Fresh Compound: Prepare solutions from a fresh stock of this compound and store them properly.- Perform Dose-Response Study: Systematically test a range of concentrations and/or volumes to determine the optimal dose for the desired effect.- Verify Injection Site: Use a dye (e.g., cresyl violet) in a pilot study to confirm the accuracy of your stereotaxic coordinates and injection technique. |
Experimental Protocols
Preparation of this compound Solution for Microinjection
-
Materials:
-
This compound hydrochloride
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
On the day of the experiment, weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile aCSF or saline to achieve the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in dissolution.
-
Check the pH of the solution and adjust to 7.2-7.4 if necessary, using sterile NaOH or HCl.
-
Filter the solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential particulate matter.
-
Keep the solution on ice until ready for use.
-
Stereotaxic Microinjection of this compound
-
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Stereotaxic frame
-
Microinjection pump and syringe
-
Injection cannula of appropriate size
-
Prepared this compound solution
-
Surgical tools for craniotomy
-
-
Procedure:
-
Anesthetize the animal and securely fix its head in the stereotaxic frame.
-
Perform a craniotomy over the target brain region using appropriate sterile surgical techniques.
-
Determine the stereotaxic coordinates for the target brain region from a reliable brain atlas.
-
Slowly lower the injection cannula to the predetermined dorsal-ventral (DV) coordinate.
-
Load the microinjection syringe with the prepared this compound solution, ensuring there are no air bubbles in the line.
-
Infuse the desired volume of this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and backflow.
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion of the compound away from the injection site and to prevent backflow upon withdrawal.
-
Slowly withdraw the cannula.
-
Suture the incision and provide appropriate post-operative care.
-
Data Presentation
Table 1: Example Dosing Parameters for this compound Microinjection (to be optimized by the researcher)
| Parameter | Mouse | Rat | Notes |
| Concentration Range | 1-10 mM | 1-10 mM | A dose-response curve should be generated to determine the optimal concentration for the specific experimental paradigm. |
| Injection Volume | 0.1-0.5 µL | 0.5-2.0 µL | Volume should be adjusted based on the size of the target nucleus to avoid significant tissue displacement. |
| Infusion Rate | 0.1-0.2 µL/min | 0.2-0.5 µL/min | A slower infusion rate is generally recommended to minimize tissue damage and prevent backflow of the injectate. |
| Vehicle | aCSF or 0.9% Saline | aCSF or 0.9% Saline | The vehicle should be sterile, pyrogen-free, and at a physiological pH (7.2-7.4). |
Visualizations
Caption: Mechanism of this compound action on GABAergic synapses.
Caption: Standard workflow for stereotaxic microinjection.
Caption: Logical workflow for troubleshooting microinjection experiments.
Validation & Comparative
A Head-to-Head In Vivo Comparison: NO-711 vs. Tiagabine in Modulating GABAergic Tone
For researchers and professionals in neuropharmacology and drug development, understanding the nuanced differences between GABA uptake inhibitors is critical. This guide provides an objective, data-driven comparison of the in vivo efficacy of two prominent GAT-1 inhibitors, NO-711 and tiagabine, focusing on their anticonvulsant properties and effects on extracellular GABA levels.
Both this compound and tiagabine are potent and selective inhibitors of the GABA transporter 1 (GAT-1), playing a crucial role in regulating GABAergic neurotransmission.[1][2] By blocking the reuptake of GABA from the synaptic cleft, these compounds enhance the inhibitory tone of the central nervous system, a mechanism central to their therapeutic potential, particularly in epilepsy.[1][3] This guide synthesizes key findings from in vivo studies to illuminate their comparative efficacy.
Quantitative Efficacy at a Glance
To facilitate a clear comparison, the following table summarizes the quantitative data on the anticonvulsant efficacy of this compound and tiagabine in various preclinical models.
| Parameter | This compound | Tiagabine | Animal Model | Seizure Type | Source |
| ED50 (mg/kg, i.p.) | - | 2 (µmol/kg) | DBA/2 Mice | Sound-induced tonic convulsions | [4] |
| ED50 (mg/kg, i.p.) | - | 2 (µmol/kg) | NMRI Mice | Pentylenetetrazol (PTZ)-induced tonic convulsions | [4] |
| ED50 (mg/kg, i.p.) | - | 5 (µmol/kg) | NMRI Mice | PTZ-induced clonic convulsions | [4] |
| ED50 (mg/kg, i.p.) | - | 36 (µmol/kg) | Amygdala Kindled Rats | Focal seizures | [4] |
| Effect on Extracellular GABA | Dose-dependent increase | Dose-dependent increase | Wistar Rats | Thalamus | [3] |
| Anticonvulsant Action | Suppression of minimal clonic seizures and tonic phase of GTCS in pups; abolition of GTCS in adults.[5] | Suppression of minimal clonic seizures and GTCS.[6] | Wistar Rats (developing and adult) | PTZ-induced seizures | [5][6] |
Deep Dive into Experimental Findings
In vivo studies reveal both similarities and subtle distinctions in the pharmacological profiles of this compound and tiagabine.
A direct comparison in the rat ventrolateral thalamus demonstrated that both compounds produce dose-dependent increases in extracellular GABA concentrations, irrespective of systemic or local administration.[3] However, the study noted that the concentrations required to achieve these increases were considerably higher than those known to be effective for anticonvulsant purposes, suggesting the involvement of alternative GABA transporters.[3]
In terms of anticonvulsant activity, tiagabine has been extensively profiled. It is a potent antagonist of tonic convulsions induced by pentylenetetrazol (PTZ) and sound in mice, with ED50 values of 2 µmol/kg and 1 µmol/kg, respectively.[4] Tiagabine was also uniquely capable of blocking PTZ-induced clonic convulsions at low doses.[4] In amygdala-kindled rats, a model of focal epilepsy, tiagabine was effective in reducing generalized seizures and afterdischarge duration, with an ED50 of 36 µmol/kg against focal seizures.[4]
Studies on this compound have highlighted its age-dependent anticonvulsant effects. In developing rats, this compound suppressed minimal clonic seizures and the tonic phase of generalized tonic-clonic seizures (GTCS).[5] In adult rats, it led to the abolition of GTCS.[5] This suggests a potential developmental difference in the sensitivity to GAT-1 inhibition.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of action for this compound and tiagabine.
Caption: A typical in vivo experimental workflow.
Detailed Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results and designing future experiments.
Anticonvulsant Testing in Mice (Adapted from[4])
-
Animals: Male NMRI or DBA/2 mice.
-
Drug Administration: Test compounds, including tiagabine, were administered intraperitoneally (i.p.).
-
Seizure Induction:
-
Pentylenetetrazol (PTZ) Test: PTZ was administered subcutaneously to induce clonic and tonic convulsions.
-
Sound-Induced Seizures: DBA/2 mice were exposed to a high-intensity acoustic stimulus.
-
Maximal Electroshock (MES) Test: Electrical stimulation was applied via corneal electrodes to induce tonic convulsions.
-
-
Endpoint: The dose of the compound required to protect 50% of the animals from the seizure endpoint (ED50) was calculated.
In Vivo Microdialysis in Rats (Adapted from[3][7])
-
Surgical Procedure: Guide cannulae for microdialysis probes were stereotaxically implanted into the target brain region (e.g., thalamus, globus pallidus).[3][7]
-
Microdialysis: After a recovery period, a microdialysis probe was inserted, and the brain was perfused with artificial cerebrospinal fluid.
-
Drug Administration: this compound or tiagabine was administered either systemically (i.p.) or locally through the microdialysis probe.[3]
-
Sample Analysis: Dialysate samples were collected at regular intervals and analyzed for GABA content, typically using high-performance liquid chromatography (HPLC).[7]
Pentylenetetrazol-Induced Seizures in Developing Rats (Adapted from[5][6])
-
Animals: Wistar rats of different age groups (e.g., 7, 12, 18, 25, and 90 days old).[5][6]
-
Drug Administration: this compound or tiagabine was administered i.p. at various doses.[5][6]
-
Seizure Induction: Thirty minutes after drug administration, PTZ was injected subcutaneously to induce motor seizures.[6]
-
Behavioral Assessment: The incidence, latency, and severity of minimal clonic seizures and generalized tonic-clonic seizures (GTCS) were evaluated.[6]
Conclusion
Both this compound and tiagabine are effective GAT-1 inhibitors with potent anticonvulsant properties in vivo. Tiagabine has been more extensively characterized across a range of seizure models, demonstrating broad efficacy. This compound also shows significant anticonvulsant effects, with interesting developmental differences that warrant further investigation. The choice between these compounds for research purposes may depend on the specific seizure model, the age of the animal subjects, and the desired pharmacological profile. This guide provides a foundational comparison to aid in the selection and design of future in vivo studies.
References
- 1. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two different anticonvulsant actions of tiagabine in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
NO-711: A Potent and Selective Inhibitor of GABA Transporter 1 (GAT-1)
A comprehensive analysis of NO-711's selectivity for the GABA Transporter 1 (GAT-1) over GAT-2 and GAT-3, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter-1 (BGT-1).[1] Due to their role in modulating GABAergic neurotransmission, GATs are significant targets for the development of therapeutic agents for neurological and psychiatric disorders.
This compound (also known as NNC-711) has emerged as a valuable pharmacological tool due to its high potency and selectivity for GAT-1.[2][3][4][5][6] This guide provides a detailed comparison of this compound's inhibitory activity on GAT-1 versus GAT-2 and GAT-3, presenting key experimental data and methodologies to facilitate further research and drug discovery efforts.
Quantitative Comparison of this compound Selectivity
The selectivity of this compound for GAT-1 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for each of the GABA transporter subtypes. The IC50 value represents the concentration of an inhibitor required to block 50% of the transporter's activity. A lower IC50 value indicates a higher potency of the inhibitor.
Experimental data consistently demonstrates that this compound is significantly more potent at inhibiting GAT-1 compared to GAT-2 and GAT-3.
| Transporter Subtype | Species | IC50 (µM) | Selectivity (fold) vs. hGAT-1 |
| hGAT-1 | Human | 0.04[2] | - |
| rGAT-2 | Rat | 171[2] | 4275 |
| hGAT-3 | Human | 1700[2] | 42500 |
Data compiled from Tocris Bioscience product information, citing Borden et al. (1994).
These data highlight the remarkable selectivity of this compound, with an over 4000-fold higher potency for human GAT-1 compared to rat GAT-2 and an over 40,000-fold higher potency compared to human GAT-3.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
The determination of IC50 values for GAT inhibitors is typically performed using a radiolabeled substrate uptake assay. The following is a generalized protocol based on common methodologies described in the literature.[7][8][9][10]
Objective: To measure the inhibitory effect of this compound on the uptake of [³H]GABA into cells expressing specific GAT subtypes (GAT-1, GAT-2, or GAT-3).
Materials:
-
Cell lines stably or transiently expressing the human or rat GAT-1, GAT-2, or GAT-3 transporter (e.g., HEK293, CHO cells).
-
Cell culture medium and reagents.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the GAT-expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations to be tested.
-
Prepare a solution of [³H]GABA mixed with unlabeled GABA in assay buffer at a final concentration near the Km of the transporter for GABA.
-
-
Assay Performance:
-
Wash the cells with assay buffer to remove the culture medium.
-
Add the different concentrations of this compound (the inhibitor) to the wells. Include control wells with no inhibitor (total uptake) and wells with a high concentration of a known non-selective GAT inhibitor to determine non-specific uptake.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding the [³H]GABA/GABA solution to each well.
-
Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer. This step is critical to remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each sample using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts in the presence of a saturating concentration of a non-selective inhibitor) from all other measurements.
-
Plot the percentage of specific [³H]GABA uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism of Action
To better understand the role of GATs and the action of this compound, the following diagrams illustrate the GABAergic synapse and the experimental workflow.
Caption: GABA reuptake at the synapse and selective inhibition of GAT-1 by this compound.
Caption: Workflow for determining IC50 of this compound using a [³H]GABA uptake assay.
References
- 1. GABA and Glutamate Transporters in Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (NNC-711 free acid) | γ-aminobutyric acid 抑制剂 | MCE [medchemexpress.cn]
- 6. scbt.com [scbt.com]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. embopress.org [embopress.org]
A Comparative Analysis of NO-711 and SKF-89976A on GABA Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used gamma-aminobutyric acid (GABA) uptake inhibitors: NO-711 and SKF-89976A. Both compounds are instrumental in neuroscience research for their ability to selectively block GABA transporters (GATs), thereby potentiating GABAergic neurotransmission. This document outlines their comparative efficacy, selectivity, and the experimental protocols used to determine these characteristics.
Introduction to GABA Transporters and Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[1] GAT-1 is the most prevalent subtype in the brain and is a major target for therapeutic intervention in conditions such as epilepsy and anxiety.[1][2]
This compound and SKF-89976A are potent and selective inhibitors of GAT-1.[1][3] By blocking GAT-1, these compounds increase the extracellular concentration of GABA, leading to enhanced activation of GABA receptors and a subsequent increase in inhibitory signaling. Their ability to cross the blood-brain barrier makes them valuable tools for in vivo studies.[4][5]
Comparative Efficacy and Selectivity
The inhibitory potency of this compound and SKF-89976A is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The following table summarizes the IC50 values for both compounds against various GAT subtypes, providing a clear comparison of their potency and selectivity.
| Compound | Transporter Subtype | Species | IC50 (µM) | Reference(s) |
| This compound | hGAT-1 | Human | 0.04 | [3][6] |
| rGAT-1 | Rat | 0.38 | [3] | |
| rGAT-2 | Rat | 171 | [3][6] | |
| hGAT-3 | Human | 1700 | [3][6] | |
| rGAT-3 | Rat | 349 | [3] | |
| hBGT-1 | Human | 622 | [3][6] | |
| SKF-89976A | hGAT-1 | Human | 0.13 | [4][7] |
| rGAT-2 | Rat | 550 | [4][7] | |
| hGAT-3 | Human | 944 | [4][7] | |
| hBGT-1 | Human | 7210 | [4][7] | |
| GAT-1 (in CHO cells) | - | 0.28 | [8][9] | |
| GAT-2 (in CHO cells) | - | 137.34 | [8][9] | |
| GAT-3 (in CHO cells) | - | 202.8 | [8][9] |
As the data indicates, both this compound and SKF-89976A are highly potent and selective inhibitors of GAT-1, with this compound exhibiting a slightly lower IC50 for human GAT-1. Both compounds show significantly less potency for other GAT subtypes, confirming their selectivity for GAT-1.
Mechanism of Action
Both this compound and SKF-89976A act as competitive inhibitors at the GABA binding site on the GAT-1 transporter.[10][11] This means they directly compete with GABA for binding to the transporter, thereby preventing the reuptake of GABA from the synaptic cleft. SKF-89976A has been shown to inhibit the transport current competitively.[4][7] Structural studies have provided insights into how these inhibitors interact with the primary binding site of the transporter.[10][12]
Mechanism of GAT-1 Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and SKF-89976A.
[³H]GABA Uptake Assay in Synaptosomes
This assay measures the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
1. Preparation of Synaptosomes:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in an ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a suitable buffer for the uptake assay.
2. GABA Uptake Assay:
-
Pre-incubate the synaptosomal suspension at 37°C.
-
Add the test compound (this compound or SKF-89976A) at various concentrations and incubate for a specified period.
-
Initiate the uptake reaction by adding a known concentration of [³H]GABA.
-
After a short incubation period (typically 1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove extracellular [³H]GABA.
3. Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine non-specific uptake in the presence of a high concentration of a non-selective GAT inhibitor (e.g., tiagabine).
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
GABA Uptake Assay in HEK293 Cells Stably Expressing GAT-1
This method utilizes a cell line engineered to express a specific GABA transporter subtype.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the desired GAT subtype (e.g., human GAT-1) under standard conditions.
-
Seed the cells into multi-well plates and allow them to adhere and grow to a confluent monolayer.
2. Uptake Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with various concentrations of the inhibitor (this compound or SKF-89976A) for a defined period at room temperature or 37°C.
-
Add [³H]GABA to initiate the uptake.
-
After a specified time, terminate the reaction by aspirating the incubation medium and rapidly washing the cells with ice-cold buffer.
3. Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine non-specific uptake in parallel wells containing a saturating concentration of a standard GAT inhibitor.
-
Calculate the IC50 values as described for the synaptosomal assay.
GABA Uptake Assay Workflow.
Conclusion
Both this compound and SKF-89976A are invaluable pharmacological tools for the study of the GABAergic system. Their high potency and selectivity for GAT-1 allow for precise modulation of GABA reuptake, enabling detailed investigations into the role of this transporter in health and disease. While this compound demonstrates slightly greater potency for human GAT-1, both compounds are highly effective and their choice may depend on the specific experimental context and species being studied. The standardized experimental protocols outlined in this guide provide a robust framework for the continued characterization of these and other GABA uptake inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of positive allosteric modulators on GABA(B) receptor coupling in rat brain: a scintillation proximity assay characterisation of G protein subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of release of endogenous GABA and catabolites of [3H]GABA from synaptosomal preparations using ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. embopress.org [embopress.org]
- 12. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Unraveling the Role of GAT-1: A Comparative Analysis of the GAT-1 Inhibitor NO-711 and GAT-1 Knockout Models
A definitive guide for researchers in neuroscience and pharmacology, this document provides a comprehensive cross-validation of the effects of the GABA transporter 1 (GAT-1) inhibitor, NO-711, with the genetic model of GAT-1 knockout (KO) mice. By juxtaposing pharmacological blockade with genetic deletion, we offer a clearer understanding of GAT-1's role in GABAergic neurotransmission and its downstream physiological and behavioral consequences.
This guide synthesizes key experimental data to objectively compare the neurochemical, electrophysiological, and behavioral phenotypes resulting from both acute pharmacological inhibition and chronic genetic ablation of GAT-1. Detailed experimental protocols and visual workflows are provided to support the replication and extension of these findings.
Neurochemical Effects: Validating the Target
The primary validation of GAT-1 knockout as a model for studying GAT-1 inhibition lies in the specific loss of this compound-sensitive GABA uptake. This is quantitatively demonstrated through [³H]GABA uptake assays in synaptosomal preparations.
Table 1: Comparison of this compound-Sensitive [³H]GABA Uptake
| Genotype/Condition | [³H]GABA Uptake (pmol/10 min/mg protein) | Percentage of Wild-Type Control |
| Wild-Type (WT) | 17.1 ± 1.4 | 100% |
| GAT-1 Heterozygote (Het) | 10.9 ± 0.4 | ~64% |
| GAT-1 Knockout (KO) | 0.17 ± 0.08 | <2% |
| WT + this compound (30 µM) | Not specified, but this compound-sensitive fraction is 75-85% of total uptake.[1] | Not applicable |
Data compiled from studies on hippocampal and cerebellar synaptosomes.[1][2]
These data unequivocally show that GAT-1 KO mice have a profound and specific deficit in this compound-sensitive GABA transport, confirming that this compound's primary mechanism of action is through the inhibition of GAT-1.[1][2] Notably, the this compound-insensitive GABA uptake remains unaffected in GAT-1 KO animals, suggesting no compensatory upregulation of other GABA transporters.[1][2]
Electrophysiological Consequences: Tonic Inhibition and Synaptic Transmission
The functional consequence of impaired GAT-1 activity is a significant alteration in GABAergic signaling, most prominently observed as an increase in tonic GABA currents.
Table 2: Electrophysiological Effects of GAT-1 Inhibition and Knockout
| Parameter | Wild-Type (WT) | WT + this compound (10 µM) | GAT-1 Knockout (KO) |
| Tonic GABAA Current | Baseline | Increased | Markedly Increased[1][2][3] |
| Effect of this compound on Tonic Current | Potentiation | Not Applicable | Absent[2] |
| Spontaneous IPSC (sIPSC) Properties | Unaltered | Unaltered | Unaltered amplitude and kinetics, but reduced frequency in some studies.[2] |
| Miniature IPSC (mIPSC) Frequency | Baseline | Not specified | Reduced to about one-third of WT.[2] |
Data from hippocampal and cerebellar recordings.[1][2][3]
In wild-type neurons, application of this compound enhances tonic GABAA receptor-mediated currents by preventing the reuptake of ambient GABA.[2] GAT-1 KO mice exhibit a constitutively elevated tonic GABAA current, and critically, the application of this compound has no further potentiating effect, confirming that the increased tonic current in the KO model is a direct result of the absence of GAT-1-mediated uptake.[2] Interestingly, while phasic (synaptic) GABAergic transmission, as measured by sIPSC and mIPSC amplitude and kinetics, is largely unchanged, the frequency of quantal GABA release is reduced in GAT-1 KO mice.[2] This suggests a chronic adaptation to elevated extracellular GABA levels, leading to a downregulation of presynaptic GABA release.[3]
Behavioral Phenotypes: A Tale of Two Models
The behavioral manifestations of GAT-1 dysfunction, whether through pharmacological or genetic means, show remarkable parallels, solidifying the GAT-1 KO mouse as a valid model for predicting the side-effect profile of GAT-1 inhibitors.
Table 3: Behavioral Comparison of this compound Treatment and GAT-1 Knockout
| Behavioral Domain | Effects of this compound in Wild-Type Mice | Phenotype of GAT-1 Knockout Mice |
| Motor Function | Ataxia, tremor, sedation.[1] | Ataxia, constant tremor (25-32 Hz), reduced locomotor activity, and impaired rotarod performance.[1][4] |
| Anxiety/Nervousness | Nervousness.[1] | Mild anxiety or nervousness, evidenced by delayed exploration and reduced rearing in open-field tests.[1][4] |
| Sleep | Increased non-REM sleep, shortened sleep latency.[5] | Not explicitly detailed in the provided search results. |
| Body Weight | Not typically assessed in acute studies. | Reduced body weight (-10% in females, -20% in males).[1][4] |
The striking similarity between the behavioral side effects observed in wild-type mice treated with GAT-1 inhibitors like this compound and the inherent behavioral phenotype of GAT-1 KO mice provides strong cross-validation.[1] Both approaches lead to motor impairments such as ataxia and tremor, as well as signs of nervousness or anxiety.[1][4] This suggests that these side effects are intrinsically linked to the widespread inhibition of GAT-1.[1]
Experimental Protocols
[³H]GABA Uptake Assay
-
Synaptosome Preparation: Crude synaptosomes are prepared from the brain region of interest (e.g., hippocampus, cerebellum) from wild-type, heterozygous, and GAT-1 KO mice.
-
Incubation: Synaptosomes are incubated in a buffer solution containing [³H]GABA.
-
Inhibitor Application: To determine the this compound-sensitive fraction, parallel experiments are conducted in the presence of a saturating concentration of this compound (e.g., 30 µM).[1]
-
Termination and Washing: The uptake process is terminated by rapid cooling and washing to remove extracellular [³H]GABA.[1]
-
Quantification: The amount of [³H]GABA taken up by the synaptosomes is measured using liquid scintillation counting and normalized to the protein content.
-
Analysis: The this compound-sensitive uptake is calculated by subtracting the uptake in the presence of this compound (non-GAT-1 uptake) from the total uptake.[1]
Brain Slice Electrophysiology
-
Slice Preparation: Acute brain slices (e.g., hippocampal or cerebellar) are prepared from wild-type and GAT-1 KO mice.
-
Recording: Whole-cell patch-clamp recordings are obtained from target neurons (e.g., CA1 pyramidal cells, cerebellar Purkinje cells).
-
Tonic Current Measurement: Tonic GABAA currents are measured as the change in holding current upon application of a GABAA receptor antagonist (e.g., picrotoxin).
-
Pharmacology: For wild-type slices, a baseline tonic current is established before perfusing with this compound (e.g., 10 µM) to measure the potentiation of the tonic current.[2] In GAT-1 KO slices, the same procedure is followed to test for any effect of this compound.[2]
-
IPSC Recording: Spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs) are recorded to assess phasic inhibition. For mIPSCs, tetrodotoxin (TTX, e.g., 1 µM) is added to block action potentials.[2]
-
Data Analysis: The amplitude, frequency, and decay kinetics of IPSCs are analyzed and compared across genotypes and drug conditions.
Visualizing the Concepts
To further clarify the experimental logic and underlying neurobiology, the following diagrams illustrate the key workflows and pathways.
Caption: Experimental design comparing pharmacological and genetic GAT-1 inhibition.
Caption: GABAergic synapse showing the action of GAT-1, this compound, and GAT-1 knockout.
References
- 1. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GABA transporter-1 (GAT1)-deficient mice: differential tonic activation of GABAA versus GABAB receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA transporter deficiency causes tremor, ataxia, nervousness, and increased GABA-induced tonic conductance in cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Profiles of NO-711 and Other GAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant properties of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, with other inhibitors of the GABA transporter family. The objective is to present a clear, data-driven comparison of their efficacy in established preclinical models of epilepsy, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Introduction to GABA Transporters and Their Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of synaptically released GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[1][2] Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3][4] This mechanism is a key strategy in the development of anticonvulsant drugs.[3][4] Four subtypes of GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[4] GAT-1 is considered the primary target for many anticonvulsant compounds due to its predominantly synaptic location.[4]
This compound is a potent and selective inhibitor of GAT-1.[5][6] Its anticonvulsant profile is often compared to that of tiagabine, a clinically approved GAT-1 inhibitor for the treatment of partial seizures.[2][4] This guide will also explore the profiles of inhibitors with different selectivity, such as SNAP-5114 (a GAT-2/3 inhibitor) and NNC 05-2045 (a non-selective GABA uptake inhibitor), to provide a broader context for the role of different GAT subtypes in seizure control.
Mechanism of Action: Enhancing GABAergic Inhibition
GAT inhibitors exert their anticonvulsant effects by blocking the reuptake of GABA from the synaptic cleft.[3] This leads to an accumulation of GABA, which can then activate both synaptic and extrasynaptic GABA-A receptors for a prolonged period.[3] The enhanced activation of these receptors increases inhibitory signaling in the brain, counteracting the excessive neuronal excitation that characterizes seizures.[3]
Comparative Anticonvulsant Activity
The anticonvulsant efficacy of this compound and other GAT inhibitors has been evaluated in various rodent models of epilepsy. The following tables summarize the median effective dose (ED50) values required to protect against different types of seizures.
Table 1: Anticonvulsant Profile of GAT Inhibitors in Various Seizure Models
| Compound | Target(s) | Seizure Model | Species | Administration | ED50 (µmol/kg) | Reference |
| Tiagabine | GAT-1 | Audiogenic Seizures | DBA/2 Mice | i.p. | 1 | [7] |
| PTZ-induced Tonic Convulsions | NMRI Mice | i.p. | 2 | [8] | ||
| DMCM-induced Tonic Convulsions | NMRI Mice | i.p. | 2 | [8] | ||
| Amygdala Kindled (Focal) | Rats | i.p. | 36 | [8] | ||
| NNC 05-2045 | Non-selective | Audiogenic Seizures | DBA/2 Mice | i.p. | 6 | [7] |
| MES-induced Tonic Convulsions | NMRI Mice | i.p. | 29 | [9] | ||
| SNAP-5114 | GAT-3/GAT-4 | Audiogenic Seizures | DBA/2 Mice | i.p. | 110 | [7] |
i.p. = intraperitoneal; PTZ = Pentylenetetrazole; DMCM = Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate; MES = Maximal Electroshock.
Key Observations:
-
Potency in Audiogenic Seizures: The selective GAT-1 inhibitor, tiagabine, is highly potent in the audiogenic seizure model in DBA/2 mice.[7][8] The non-selective inhibitor NNC 05-2045 also shows significant potency, while the GAT-3/4 inhibitor SNAP-5114 is considerably less potent.[7]
-
Efficacy in Chemically-Induced Seizures: Tiagabine is effective against tonic convulsions induced by both PTZ and DMCM.[8] Notably, it is also capable of blocking PTZ-induced clonic convulsions at lower doses.[8]
-
Maximal Electroshock (MES) Test: Unlike tiagabine, the non-selective inhibitor NNC 05-2045 demonstrates efficacy against MES-induced tonic convulsions, suggesting that inhibition of non-GAT-1 transporters may contribute to protection against this seizure type.[7][9]
-
Kindled Seizures: Tiagabine is effective in reducing focal seizures in the amygdala kindling model, a model of partial epilepsy.[8]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between studies.
-
Animals: Studies typically use male NMRI mice, DBA/2 mice (genetically susceptible to sound-induced seizures), or Wistar/Sprague-Dawley rats.[7][10] Animals are housed under controlled conditions with food and water ad libitum.
-
Drug Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., saline, distilled water) and administered intraperitoneally (i.p.) at various doses.[7][11] A control group receives the vehicle alone.
-
Maximal Electroshock (MES) Test:
-
Purpose: To identify compounds effective against generalized tonic-clonic seizures.
-
Procedure: A brief electrical stimulus is applied via corneal or ear electrodes to induce a seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
-
Pentylenetetrazole (PTZ) Test:
-
Purpose: To screen for compounds effective against myoclonic and absence seizures.
-
Procedure: PTZ, a GABA-A receptor antagonist, is administered subcutaneously or intraperitoneally to induce clonic and/or tonic convulsions.
-
Endpoint: The endpoint is the failure to observe a defined clonic seizure (e.g., lasting for at least 5 seconds) or the prevention of tonic extension and death.
-
-
Audiogenic Seizures in DBA/2 Mice:
-
Purpose: A model of reflex epilepsy.
-
Procedure: Mice are placed in an acoustic chamber and exposed to a high-intensity sound stimulus (e.g., 12 kHz, 110 dB).
-
Endpoint: The test compound's ability to prevent the characteristic sequence of wild running, clonic seizures, tonic extension, and respiratory arrest is assessed.[7]
-
-
Amygdala Kindling Model:
-
Purpose: A model of partial (focal) epilepsy that develops over time.
-
Procedure: An electrode is surgically implanted in the amygdala of a rat. A brief, low-intensity electrical stimulus is delivered daily, leading to a progressive intensification of seizure activity (kindling).
-
Endpoint: Once animals are fully kindled (i.e., consistently show generalized seizures), the ability of a test drug to reduce seizure severity and afterdischarge duration is evaluated.[8]
-
Conclusion
The anticonvulsant profile of GAT inhibitors is significantly influenced by their selectivity for different transporter subtypes.
-
This compound and Tiagabine (Selective GAT-1 Inhibitors): These compounds demonstrate high potency against chemically-induced and sound-induced seizures, as well as in models of partial epilepsy like amygdala kindling.[7][8] Their profile suggests strong efficacy against focal and certain types of generalized seizures. However, they are generally ineffective in the MES test.[11]
-
Non-selective and Other GAT Inhibitors: Compounds like NNC 05-2045, which inhibit multiple GABA transporters, exhibit a broader anticonvulsant profile that includes efficacy in the MES test.[7][9] This suggests that while GAT-1 is a critical target, the inhibition of other GATs (such as GAT-3) may offer additional protection against certain seizure types. The lower potency of GAT-3 specific inhibitors like SNAP-5114 in some models indicates that GAT-1 inhibition is the more dominant mechanism for anticonvulsant action among these compounds.[7]
This comparative analysis underscores the importance of GAT-1 as a primary target for anticonvulsant drug development. The distinct profiles of inhibitors with varying selectivity provide valuable insights for designing novel antiepileptic therapies tailored to specific seizure disorders. Further research into the synergistic effects of inhibiting multiple GAT subtypes may lead to the development of even more effective anticonvulsant agents.
References
- 1. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine - Wikipedia [en.wikipedia.org]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors determining proconvulsant and anticonvulsant effects of inhibitors of nitric oxide synthase in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant active inhibitor of GABA transporter subtype 1, tiagabine, with activity in mouse models of anxiety, pain and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of NO-711 on Tonic Inhibition in the Thalamus: A Comparative Guide
This guide provides a detailed comparison of NO-711, a selective GABA transporter 1 (GAT-1) inhibitor, and its effect on tonic GABAergic inhibition in the thalamus. It is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology. The guide synthesizes experimental data on this compound, compares its action with alternative compounds, and provides standardized experimental protocols for validation.
Mechanism of Action: How this compound Modulates Tonic Inhibition
Tonic inhibition is a persistent, low-level activation of extrasynaptic GABA-A receptors by ambient GABA in the extracellular space. This continuous inhibitory current plays a crucial role in regulating neuronal excitability. The concentration of ambient GABA is tightly controlled by GABA transporters (GATs) that reuptake GABA into neurons and glial cells.
This compound is a potent and selective inhibitor of the GAT-1 subtype.[1] By blocking GAT-1, this compound prevents the reuptake of GABA from the extracellular space.[1] This leads to an elevation of ambient GABA levels, which in turn enhances the activation of high-affinity extrasynaptic GABA-A receptors, thereby increasing the magnitude of the tonic inhibitory current.[2] The thalamus, a critical relay center in the brain, expresses a high density of both GATs and extrasynaptic GABA-A receptors, making it a key region for studying the effects of GAT inhibitors.[3][4]
Experimental Protocols for Measuring Tonic Inhibition
The standard method for quantifying tonic inhibition is through whole-cell patch-clamp electrophysiology in acute brain slices.
Key Experimental Protocol:
-
Animal Preparation: Experiments are typically performed on juvenile or young adult rodents (e.g., Wistar rats or C57BL/6 mice).[3][4]
-
Brain Slice Preparation:
-
The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Coronal or sagittal slices (approx. 300 µm thick) containing the thalamus are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour before recording.[5]
-
-
Whole-Cell Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room or physiological temperature.
-
Thalamocortical (TC) neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.[4]
-
Patch pipettes (3-5 MΩ) are filled with a cesium-based or potassium-based internal solution to record inhibitory currents.
-
Neurons are voltage-clamped at a holding potential of -70 mV.[4]
-
-
Measurement of Tonic Current:
-
A stable baseline current is recorded.
-
Pharmacological agents (e.g., this compound) are bath-applied to the slice.
-
The tonic current is revealed by applying a GABA-A receptor antagonist, such as bicuculline or gabazine (GBZ). The difference in the holding current before and after the application of the antagonist represents the magnitude of the tonic current.[6][7]
-
-
Data Analysis: The holding current is measured by creating all-points histograms from stable recording epochs. Gaussian curves are fitted to these histograms to determine the mean current, and the shift caused by the GABA-A antagonist is calculated.[6][7]
Performance Data: Effect of this compound on Thalamic Tonic Current
Experimental data consistently show that this compound enhances tonic inhibition in thalamic neurons. However, its effect is context-dependent and varies with the presence of other GABA transporters.
| Compound | Concentration | Animal Model | Thalamic Nucleus | Key Finding | Citation |
| This compound | 10 µM | Wistar Rat (NEC*) | Ventrobasal (VB) | Significantly increased tonic current compared to control conditions. | [3] |
| This compound | 10 µM | GAERS** Rat | Ventrobasal (VB) | Had no significant effect on tonic current, suggesting compromised GAT-1 function in this epilepsy model. | [3] |
| This compound | 200 µM (in vivo) | Wistar Rat | Thalamus | Intra-thalamic administration was sufficient to induce absence-like seizures, highlighting GAT-1's critical role. | [3] |
| NNC-711 (this compound) | Systemic/Local | Wistar Rat | Ventrolateral Thalamus | Produced dose-dependent increases in extracellular GABA levels. | [8] |
*NEC: Non-Epileptic Control **GAERS: Genetic Absence Epilepsy Rats from Strasbourg
Comparison with Alternative Compounds
To validate the specific role of GAT-1, this compound is often compared with inhibitors of other GAT subtypes or with direct receptor agonists.
-
SNAP-5114: A selective inhibitor for GAT-3 (and GAT-2). GAT-3 is highly expressed in glial cells surrounding synapses and is abundant in the thalamus.[3]
-
THIP (Gaboxadol): A direct agonist of extrasynaptic GABA-A receptors, particularly those containing the δ-subunit, which are highly expressed in thalamocortical neurons.[4][9]
Comparative Experimental Data:
Studies directly comparing this compound and SNAP-5114 in the thalamus have revealed that GAT-3 plays a more dominant role in GABA reuptake in this region than GAT-1 under normal conditions.
| Compound(s) | Concentration(s) | Animal Model | Key Finding in Thalamus | Citation |
| This compound | 10 µM | Wistar Rat (NEC) | Significantly increased tonic current. | [3] |
| SNAP-5114 | 20 µM | Wistar Rat (NEC) | Increased tonic current to a greater extent than this compound. | [3] |
| This compound + SNAP-5114 | 10 µM + 20 µM | Wistar Rat (NEC) | Co-application produced the largest increase in tonic current, suggesting both GAT-1 and GAT-3 contribute to GABA clearance. | [3] |
| THIP | 100 nM | Rat | Enhanced tonic current in thalamocortical neurons, promoting burst firing. | [4][9] |
These results indicate that while this compound is an effective tool for validating the role of GAT-1, a complete understanding of tonic inhibition in the thalamus requires consideration of other transporters like GAT-3.[3] The use of direct agonists like THIP provides a complementary method to modulate the underlying receptors directly.[4]
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced tonic GABAA inhibition in typical absence epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor-Mediated Tonic Inhibition in Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
A Comparative Analysis of NO-711 and Nipecotic Acid on GABA Transport
This guide provides a detailed comparison of two widely used gamma-aminobutyric acid (GABA) reuptake inhibitors: NO-711 and nipecotic acid. Both compounds are instrumental in studying the GABAergic system, but they exhibit significant differences in potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of these inhibitors on GABA transport.
Mechanism of Action at the GABAergic Synapse
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[1] this compound and nipecotic acid both act as competitive inhibitors of these transporters, primarily targeting the GAT-1 subtype.[2][3][4] By blocking GAT-1, these inhibitors increase the concentration and dwell time of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is crucial for developing treatments for neurological disorders like epilepsy.[5][6]
Quantitative Comparison of Inhibitory Activity
A primary distinction between this compound and nipecotic acid lies in their potency and selectivity for different GAT subtypes. This compound is a highly potent and selective inhibitor of GAT-1.[1][7] In contrast, nipecotic acid is less potent and exhibits broader selectivity, acting on multiple GAT subtypes.[3][5]
| Compound | Transporter Subtype | Species | Potency (IC50 / Kᵢ) | Reference |
| This compound (NNC-711) | hGAT-1 | Human | IC50: 0.04 µM (40 nM) | [1][7] |
| rGAT-2 | Rat | IC50: 171 µM | [7] | |
| hGAT-3 | Human | IC50: 1700 µM | [7] | |
| hBGT-1 | Human | IC50: 622 µM | [7] | |
| GAT-1 | (Not Specified) | Kᵢ: 95 nM | [4] | |
| GAT-1 | (Not Specified) | Kᵢ: 1.07 µM | [2] | |
| Nipecotic Acid | GAT-1 | (Not Specified) | Kᵢ: 14.4 µM | [2] |
| GAT-1 | (Not Specified) | IC50: ~10 µM | [8] | |
| GAT-1 | Human | IC50: 0.18 mM (180 µM) | [9] | |
| GAT-3 | (Not Specified) | Active | [3] | |
| GAT-4 | (Not Specified) | Active | [3] |
IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant. Lower values indicate higher potency.
Experimental Protocols
The following are generalized protocols for assessing the activity of GAT inhibitors.
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.
Detailed Methodology:
-
Preparation of Synaptosomes/Cells:
-
Uptake Assay:
-
Plate the cells or resuspend synaptosomes in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
Add varying concentrations of the test inhibitor (this compound or nipecotic acid) and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of transport.
-
-
Termination and Measurement:
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the radioactivity of the lysate using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor or at 4°C.
-
-
Data Analysis:
-
Subtract non-specific uptake from all readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
This method directly measures the ion currents associated with GABA transport, providing insights into transporter kinetics and the effects of inhibitors. The two-microelectrode voltage clamp (TEVC) technique is commonly used in Xenopus oocytes expressing GATs, while patch-clamp is used for mammalian cells.[4][13][14]
Detailed Methodology (TEVC in Xenopus Oocytes):
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired GAT subtype. Incubate for 2-7 days to allow for protein expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Current Measurement:
-
Establish a stable baseline current in the recording solution.
-
Apply GABA to the oocyte to elicit an inward current, which is mediated by the co-transport of Na⁺, Cl⁻, and GABA.[9]
-
To test an inhibitor, co-apply the inhibitor (e.g., this compound) with GABA and measure the reduction in the GABA-evoked current.[4]
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of different concentrations of the inhibitor.
-
Calculate the percentage of inhibition and plot against inhibitor concentration to determine the IC50 or Kᵢ value.[4]
-
Summary of Key Differences
The choice between this compound and nipecotic acid depends on the specific research question.
-
This compound is the preferred tool for studies requiring specific and potent inhibition of GAT-1, allowing for the precise dissection of GAT-1's role in synaptic transmission and neural circuitry.[15]
-
Nipecotic acid serves as a foundational GAT inhibitor and is useful for studies where broad inhibition of multiple GAT subtypes is desired or as a reference compound.[3][6] It is also the chemical precursor to more selective inhibitors like tiagabine.[5] However, researchers should be aware that at high concentrations (>>100 µM), nipecotic acid can directly activate GABA-A receptors, a confounding effect not associated with its transporter inhibition.[8]
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries | Semantic Scholar [semanticscholar.org]
- 7. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 8. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanion.de [nanion.de]
- 10. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Competitive Inhibition Mechanism of NO-711 at the GABA Transporter GAT-1
A comprehensive analysis of competitive binding assays confirms NO-711 as a potent and selective inhibitor of the GABA transporter 1 (GAT-1), providing crucial insights for neuroscience research and drug development.
This guide delves into the mechanism of action of this compound, a well-established gamma-aminobutyric acid (GABA) uptake inhibitor. Through a detailed examination of competitive binding assays, we elucidate how this compound exerts its effects on GAT-1, the primary transporter responsible for clearing GABA from the synaptic cleft. This information is pivotal for researchers and professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting this system.
Competitive Binding Profile of this compound
This compound's interaction with GAT-1 is characterized by competitive inhibition, where it vies with GABA for the same binding site on the transporter. This mechanism effectively blocks the reuptake of GABA, leading to an increase in its extracellular concentration and subsequent enhancement of GABAergic signaling. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%.
Experimental data from various studies consistently demonstrate the high potency and selectivity of this compound for GAT-1 over other GABA transporter subtypes.
| Compound | Transporter Subtype | Species | IC50 (nM) | Reference |
| This compound | hGAT-1 | Human | 40 | [1][2] |
| rGAT-1 | Rat | 380 | [1] | |
| Synaptosomal | Rat | 47 | [3][4] | |
| Neuronal | Rat | 1238 | [3][4] | |
| Glial | Rat | 636 | [3][4] | |
| rGAT-2 | Rat | 171,000 | [1][2] | |
| hGAT-3 | Human | 1,700,000 | [1][2] | |
| rGAT-3 | Rat | 349,000 | [1] | |
| hBGT-1 | Human | 622,000 | [1][2] | |
| Tiagabine | hGAT-1 | Human | 720 | [5] |
| SKF89976a | hGAT-1 | Human | 7,000 | [5] |
Experimental Protocol: Competitive Radioligand Binding Assay
The following protocol outlines a standard competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for GAT-1. This assay measures the ability of this compound to displace a radiolabeled ligand that specifically binds to GAT-1.
Materials:
-
Membrane Preparation: Synaptosomal or cell membranes expressing GAT-1.
-
Radioligand: A high-affinity GAT-1 ligand, such as [³H]Tiagabine or a tritiated derivative of this compound.
-
Test Compound: this compound.
-
Competitor (for non-specific binding): A high concentration of a known GAT-1 inhibitor (e.g., Tiagabine).
-
Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Isolate synaptosomal membranes from rat brain tissue or membranes from cells heterologously expressing the desired GAT-1 subtype.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + Radioligand.
-
Non-specific Binding: Membrane preparation + Radioligand + a high concentration of the unlabeled competitor.
-
Competitive Binding: Membrane preparation + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the GABAergic signaling pathway and the experimental workflow of a competitive binding assay.
Caption: GABAergic signaling pathway and the inhibitory action of this compound on GAT-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. This compound (NNC-711 free acid) | γ-aminobutyric acid 抑制剂 | MCE [medchemexpress.cn]
- 4. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of NO-711: A Preclinical Comparison
An in-depth analysis of the GABA transporter-1 inhibitor NO-711 in preclinical epilepsy and sleep models, benchmarked against established and alternative therapies. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Abstract
This compound, a selective inhibitor of the GABA transporter-1 (GAT1), has demonstrated significant therapeutic potential in preclinical models of epilepsy and sleep regulation. By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound enhances GABAergic neurotransmission, a mechanism central to controlling neuronal excitability. This guide provides a comparative analysis of this compound's efficacy and pharmacological profile against tiagabine, another GAT1 inhibitor, and other antiepileptic drugs (AEDs) with distinct mechanisms of action. The presented data, sourced from various preclinical studies, aims to furnish researchers with a robust foundation for evaluating this compound's potential as a clinical candidate.
Mechanism of Action: GAT1 Inhibition
The therapeutic effects of this compound are rooted in its ability to selectively block the GAT1 transporter. This transporter is primarily responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GAT1, this compound increases the extracellular concentration and prolongs the action of GABA, leading to enhanced activation of GABA-A receptors and a subsequent reduction in neuronal firing. This mechanism is particularly relevant in conditions characterized by excessive neuronal excitation, such as epilepsy.
Caption: Mechanism of action of this compound as a GAT1 inhibitor.
Comparative Efficacy in Preclinical Epilepsy Models
The anticonvulsant properties of this compound have been evaluated in various rodent models of epilepsy. The following tables summarize the quantitative data on its efficacy, often in comparison to tiagabine and other AEDs.
Table 1: Anticonvulsant Activity in Chemically-Induced Seizure Models
| Compound | Seizure Model (Animal) | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference(s) |
| This compound | PTZ-induced clonic seizures (Mouse) | Suppression of seizures | ~5 | [1] |
| This compound | PTZ-induced tonic seizures (Mouse) | Suppression of seizures | 2 | [1] |
| This compound | DMCM-induced tonic seizures (Mouse) | Suppression of seizures | 2 | [1] |
| Tiagabine | PTZ-induced tonic seizures (Mouse) | Suppression of seizures | 2 | [1] |
| Tiagabine | DMCM-induced tonic seizures (Mouse) | Suppression of seizures | 43 | [1] |
| Lamotrigine | PTZ-induced tonic seizures (Mouse) | Suppression of seizures | 9 | [1] |
| Gabapentin | PTZ-induced tonic seizures (Mouse) | Suppression of seizures | 185 | [1] |
| Vigabatrin | PTZ-induced tonic seizures (Mouse) | Suppression of seizures | 2322 | [1] |
PTZ: Pentylenetetrazol; DMCM: Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate; ED₅₀: Median Effective Dose; i.p.: Intraperitoneal.
Table 2: Anticonvulsant Activity in Other Seizure Models
| Compound | Seizure Model (Animal) | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference(s) |
| This compound | Sound-induced seizures (DBA/2 Mouse) | Suppression of seizures | 1 | [1] |
| This compound | Amygdala kindled focal seizures (Rat) | Suppression of seizures | 36 | [1] |
| Tiagabine | Sound-induced seizures (DBA/2 Mouse) | Suppression of seizures | 1 | [1] |
| Lamotrigine | Sound-induced seizures (DBA/2 Mouse) | Suppression of seizures | 6 | [1] |
| Gabapentin | Sound-induced seizures (DBA/2 Mouse) | Suppression of seizures | 66 | [1] |
| Vigabatrin | Sound-induced seizures (DBA/2 Mouse) | Suppression of seizures | 3883 | [1] |
Effects on Sleep Architecture
Beyond its anticonvulsant effects, this compound has been shown to modulate sleep patterns. In a study using a mouse model, this compound demonstrated a significant impact on non-rapid eye movement (NREM) sleep.[2]
Table 3: Effects of this compound on Sleep Parameters in Mice
| Dose (mg/kg, i.p.) | Change in NREM Sleep Latency | Change in NREM Sleep Amount | Change in NREM Sleep Episodes | Reference(s) |
| 1 | Significantly shortened | Increased | Increased | [2] |
| 3 | Significantly shortened | Increased | Increased | [2] |
| 10 | Significantly shortened | Increased | Increased | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animals: Male NMRI mice.
-
Procedure: Animals are administered this compound or a comparator compound intraperitoneally (i.p.). After a predetermined time (e.g., 30 minutes), a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered to induce seizures.
-
Observation: Animals are observed for a specific period (e.g., 60 minutes) for the presence of clonic and tonic seizures.
-
Endpoint: The dose of the test compound that protects 50% of the animals from seizures (ED₅₀) is calculated.[1]
Sound-Induced Seizure Model in DBA/2 Mice
-
Animals: Male DBA/2 mice, which are genetically susceptible to audiogenic seizures.
-
Procedure: Mice are placed in a sound-attenuated chamber. After a brief acclimatization period, a high-intensity acoustic stimulus (e.g., 109 dB) is delivered.
-
Observation: The mice are observed for the occurrence of wild running, clonic seizures, and tonic seizures.
-
Endpoint: The ED₅₀ of the test compound required to prevent the tonic seizure component is determined.[1]
Sleep-Wake Cycle Analysis in Mice
-
Animals: Male C57BL/6J mice.
-
Surgery: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Procedure: Following a recovery period, baseline sleep-wake patterns are recorded. This compound is then administered i.p. at different doses.
-
Data Analysis: EEG and EMG recordings are scored to determine the time spent in wakefulness, NREM sleep, and REM sleep. Sleep latency, bout duration, and the number of episodes for each state are also analyzed.[2]
Caption: Generalized workflows for preclinical seizure and sleep models.
Discussion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound as an anticonvulsant and a sleep-promoting agent. Its efficacy in various seizure models is comparable, and in some cases superior, to the established GAT1 inhibitor tiagabine. The distinct pharmacological profiles of this compound and other AEDs highlight the importance of mechanism-based drug discovery for epilepsy.
The sleep-modulating effects of this compound are also noteworthy, suggesting a potential dual therapeutic benefit for individuals with epilepsy who often experience sleep disturbances. However, it is important to note that sedation can also be a side effect of GAT1 inhibitors.
Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term safety profile. Head-to-head comparative studies with a broader range of AEDs in diverse and chronic epilepsy models would provide a more comprehensive understanding of its therapeutic window and potential clinical positioning. Investigating the anxiolytic potential of this compound in relevant preclinical models could also unveil additional therapeutic applications. The promising preclinical data presented herein provide a solid rationale for advancing this compound into further development as a novel treatment for epilepsy and potentially other neurological disorders.
References
- 1. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transporter-1 inhibitor this compound alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
